molecular formula C44H67N5O4 B609083 Ibrexafungerp CAS No. 1207753-03-4

Ibrexafungerp

Cat. No.: B609083
CAS No.: 1207753-03-4
M. Wt: 730.0 g/mol
InChI Key: BODYFEUFKHPRCK-ZCZMVWJSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ibrexafungerp is a first-in-class, orally bioavailable triterpenoid antifungal agent . It functions as a non-competitive inhibitor of the enzyme β-(1,3)-D-glucan synthase (GS), a key component in the synthesis of the fungal cell wall . By disrupting cell wall integrity, it leads to osmotic instability and cell lysis . This mechanism is similar to that of the echinocandin class, but this compound binds to a distinct site on the enzyme complex, resulting in limited cross-resistance and retained activity against many echinocandin-resistant strains . Its research value is significant due to its broad-spectrum in vitro and in vivo activity against a range of pathogenic Candida and Aspergillus species, including multi-drug resistant strains such as Candida auris and azole-resistant Aspergillus fumigatus . Furthermore, this compound demonstrates potent anti-biofilm properties and shows encouraging outcomes in research models of invasive candidiasis, invasive pulmonary aspergillosis, and infections caused by Pneumocystis jirovecii . Pharmacokinetic studies indicate that it has favorable oral bioavailability, extensive tissue distribution, and a low potential for CYP-mediated drug interactions, making it a valuable compound for investigative purposes . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

Key on ui mechanism of action

β-1,3-glucan synthase is composed of a catalytic subunit, FKS1 or FKS2, and a GTP-binding regulatory subunit, Rho1. This synthase is involved in the synthesis of β-1,3-glucan, a fungal cell wall component. Ibrexafungerp acts similarly to the echinocandin antifungals, by inhibiting the synthesis of β-1,3-glucan synthase. While echinocandins bind to the FKS1 domain of β-1,3-glucan synthase, enfumafungin and its derivatives bind at an alternate site which allows them to maintain their activity against fungal infections that are resistant to echinocandins. Ibrexafungerp has been shown in animal studies to distribute well to vaginal tissue, making it a favourable treatment for vulvovaginal candidiasis.

CAS No.

1207753-03-4

Molecular Formula

C44H67N5O4

Molecular Weight

730.0 g/mol

IUPAC Name

(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-20-(5-pyridin-4-yl-1,2,4-triazol-1-yl)-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid

InChI

InChI=1S/C44H67N5O4/c1-27(2)28(3)39(7)18-19-41(9)30-12-13-33-40(8)23-52-25-44(33,31(30)14-17-42(41,10)34(39)37(50)51)22-32(35(40)53-24-43(11,45)38(4,5)6)49-36(47-26-48-49)29-15-20-46-21-16-29/h14-16,20-21,26-28,30,32-35H,12-13,17-19,22-25,45H2,1-11H3,(H,50,51)/t28-,30+,32-,33+,34-,35+,39-,40-,41-,42+,43+,44+/m1/s1

InChI Key

BODYFEUFKHPRCK-ZCZMVWJSSA-N

Isomeric SMILES

C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC[C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5OC[C@@](C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C

Canonical SMILES

CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK-3118;  SCY-078;  MK3118;  SCY078;  MK 3118;  SCY 078;  ibrexafungerp; 

Origin of Product

United States

Foundational & Exploratory

Ibrexafungerp: A Technical Deep Dive into Structure-Activity Relationships and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrexafungerp (formerly SCY-078) is a first-in-class triterpenoid antifungal agent, representing a significant advancement in the treatment of fungal infections.[1][2] As a semi-synthetic derivative of the natural product enfumafungin, this compound boasts a unique mechanism of action, inhibiting the fungal enzyme (1,3)-β-D-glucan synthase, which is essential for cell wall synthesis.[1][3] This document provides a comprehensive technical overview of the structure-activity relationships (SAR) that guided its development, its key chemical properties, and the experimental protocols used for its evaluation. This in-depth guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of resistance to existing antifungal classes, has created an urgent need for novel therapeutics.[2] this compound addresses this need as an orally bioavailable glucan synthase inhibitor.[4] Unlike the echinocandins, which share the same molecular target but are limited to intravenous administration, this compound's distinct chemical structure confers favorable pharmacokinetic properties, allowing for oral administration.[4] It has demonstrated broad-spectrum activity against a variety of fungal pathogens, including clinically important species of Candida and Aspergillus.[5][6]

Mechanism of Action

This compound exerts its antifungal effect by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex, a critical component in the biosynthesis of the fungal cell wall.[7] This enzyme is responsible for the formation of β-(1,3)-D-glucan, a polysaccharide that provides structural integrity to the cell wall. By inhibiting this enzyme, this compound disrupts cell wall maintenance and synthesis, leading to osmotic instability and ultimately, fungal cell death.[1][5] A key advantage of this mechanism is that (1,3)-β-D-glucan synthase is absent in mammalian cells, resulting in a low potential for off-target effects in the host.[5] While echinocandins also target this enzyme, this compound binds to a distinct, albeit overlapping, site. This different binding interaction allows this compound to retain activity against many echinocandin-resistant fungal strains that harbor mutations in the FKS genes, which encode for subunits of the glucan synthase enzyme.[4][8]

Structure-Activity Relationship (SAR)

The development of this compound from its natural product precursor, enfumafungin, is a compelling case study in medicinal chemistry and lead optimization. Enfumafungin itself possesses antifungal activity but suffers from poor in vivo stability.[1] The semi-synthetic modifications leading to this compound were focused on enhancing potency, improving oral bioavailability, and optimizing pharmacokinetic properties.[1]

Key modifications to the enfumafungin scaffold include:

  • Addition of a Pyridine Triazole: The incorporation of a pyridine triazole moiety at position 15 of the core phenanthropyran carboxylic acid ring system was a critical modification.[5]

  • Installation of an Amino-Ether Side Chain: The introduction of a 2-amino-2,3,3-trimethyl-butyl ether at position 14 significantly contributed to the improved antifungal potency and pharmacokinetic profile.[5]

Studies on enfumafungin analogues have further elucidated the SAR, indicating that the C-2 substituents and the C-19 carboxylic acid are important for potent antifungal activity.[9]

Chemical and Physicochemical Properties

The chemical structure and physicochemical properties of this compound are central to its pharmacological profile, particularly its oral bioavailability and tissue distribution.

PropertyValue
Chemical Formula C44H67N5O4
Molecular Weight 730.0 g/mol
pKa 2.4, 5.5, 9.0[10]
Protein Binding 99.5-99.8% (primarily to albumin)[10]
Solubility Inversely related to pH. The citrate formulation shows increased solubility in Simulated Gastric Fluid (SGF) and Fed-State Simulated Intestinal Fluid (FeSSIF) to >20 mg/mL, and in Fasted-State Simulated Intestinal Fluid (FaSSIF) to >4.2 mg/mL.[7]
LogP (calculated) 5.8[10]

Pharmacokinetic Properties

The pharmacokinetic profile of this compound supports its clinical utility as an oral antifungal agent.

ParameterValue
Time to Peak (Tmax) 4-6 hours[10]
Peak Concentration (Cmax) 435 ng/mL (at a dose of 300 mg twice daily)[10]
AUC (0-24h) 6832 h*ng/mL (at a dose of 300 mg twice daily)[10]
Volume of Distribution (Vd) ~600 L[10]
Clearance 53.6 - 56.1 L/h[10]
Elimination Half-life Approximately 20 hours[6]
Metabolism Primarily via hydroxylation by CYP3A4, followed by glucuronidation and sulfation.[6]
Excretion ~90% recovered in feces (51% as unchanged drug), ~1% in urine.[10]

In Vitro Antifungal Activity

This compound has demonstrated potent in vitro activity against a broad range of fungal pathogens. The following table summarizes its activity against key Candida and Aspergillus species. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. For molds like Aspergillus, the endpoint is often the Minimum Effective Concentration (MEC), which is the lowest drug concentration at which abnormal hyphal growth is observed.

OrganismMIC/MEC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans 0.016 - 2[11][12]0.06 - 0.125[3][12]0.125 - 0.25[12]
Candida glabrata 0.016 - 8[7]0.25 - 1[1][7]1 - 2[7]
Candida auris 0.06 - 2[13]0.5[14]1.0[14]
Candida krusei -0.5[12]-
Candida parapsilosis -0.5[12]-
Candida tropicalis -0.5[12]-
Aspergillus fumigatus 0.03 - 0.12 (MEC)[8]--

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro activity of this compound is predominantly determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27 (for Yeasts) and M38 (for Molds) - Generalized Protocol:

  • Preparation of Antifungal Agent: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial twofold dilutions are then prepared in RPMI 1640 medium.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve the final desired inoculum concentration.

  • Microdilution Plate Inoculation: The standardized fungal inoculum is added to microtiter plate wells containing the serially diluted this compound.

  • Incubation: Plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: For yeasts, the MIC is determined as the lowest concentration of this compound that causes a significant (typically ≥50%) reduction in growth compared to the drug-free control well. For molds, the MEC is determined as the lowest concentration showing microscopically aberrant hyphal growth.

EUCAST E.Def 7.3.2 (for Yeasts) - Key Methodological Aspects:

  • Medium: RPMI 1640 medium supplemented with 2% glucose is used.

  • Inoculum Size: A final inoculum concentration of 0.5-2.5 x 10^5 CFU/mL is used.

  • Endpoint Reading: The endpoint is determined spectrophotometrically after 24 hours of incubation at 35°C, with the MIC defined as a ≥50% inhibition of growth compared to the control.

(1,3)-β-D-Glucan Synthase Inhibition Assay

This in vitro assay directly measures the inhibitory effect of this compound on its target enzyme.

Generalized Protocol:

  • Preparation of Enzyme Extract: A membrane fraction containing the (1,3)-β-D-glucan synthase is prepared from fungal cells.

  • Reaction Mixture: The reaction mixture typically contains a buffer (e.g., Tris-HCl), a substrate (UDP-D-[14C]glucose), and co-factors.

  • Inhibition Assay: Varying concentrations of this compound (dissolved in DMSO) are added to the reaction mixtures. The reaction is initiated by the addition of the enzyme extract.

  • Incubation: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).[15]

  • Quantification of Product: The reaction is stopped, and the amount of radiolabeled glucan product formed is quantified. This is often done by precipitating the insoluble glucan, collecting it on a filter, and measuring the radioactivity.[16] The concentration of this compound that inhibits the enzyme activity by 50% (IC50) is then calculated.

Visualizations

G cluster_fungal_cell Fungal Cell This compound This compound Glucan_Synthase (1,3)-β-D-Glucan Synthase This compound->Glucan_Synthase Inhibition Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakening leads to G Start Start Prepare_Drug_Dilutions Prepare this compound Serial Dilutions Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare Standardized Fungal Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Drug_Dilutions->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35°C for 24-48h Inoculate_Plates->Incubate Read_Results Read MIC/MEC Endpoint (Visually or Spectrophotometrically) Incubate->Read_Results End End Read_Results->End G cluster_sar Key Structural Modifications Enfumafungin Enfumafungin Modifications Semi-synthetic Modifications Enfumafungin->Modifications This compound This compound Modifications->this compound Pyridine_Triazole Pyridine Triazole at C15 Modifications->Pyridine_Triazole Amino_Ether Amino-Ether at C14 Modifications->Amino_Ether Improved_Properties Improved Potency Oral Bioavailability Favorable PK Profile This compound->Improved_Properties

References

An In-Depth Technical Guide to the Mechanism of Action of Ibrexafungerp, a (1,3)-β-D-glucan Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibrexafungerp (formerly SCY-078) is a first-in-class triterpenoid antifungal agent that represents a significant advancement in the treatment of fungal infections.[1] As a (1,3)-β-D-glucan synthase inhibitor, it targets a crucial component of the fungal cell wall, an essential structure not present in mammals, affording a high degree of selective toxicity.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. It delves into the molecular interactions with its target, presents quantitative data on its antifungal activity, details relevant experimental protocols, and provides visual representations of its mechanism and related workflows.

Introduction to this compound

This compound is a semi-synthetic derivative of enfumafungin, a naturally occurring triterpenoid.[3] A key distinguishing feature of this compound is its oral bioavailability, a significant advantage over the exclusively intravenously administered echinocandins.[4] It exhibits broad-spectrum activity against a variety of fungal pathogens, including species from the genera Candida and Aspergillus.[1][2] Notably, this compound retains activity against many fungal strains that have developed resistance to other antifungal classes, including azoles and echinocandins.[1]

Mechanism of Action: Inhibition of (1,3)-β-D-glucan Synthase

The primary molecular target of this compound is the enzyme (1,3)-β-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[1][2] Inhibition of this enzyme disrupts the integrity of the cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[2]

A Differentiated Binding Site

The (1,3)-β-D-glucan synthase enzyme complex is composed of a catalytic subunit, Fks1p (encoded by the FKS1 and FKS2 genes), and a regulatory subunit, Rho1p, which is a GTP-binding protein.[1] While both this compound and the echinocandin class of antifungals inhibit this enzyme, they do so by interacting with different subunits. Echinocandins primarily bind to the Fks1p catalytic subunit. In contrast, this compound exerts its inhibitory effect by targeting the Rho1p regulatory subunit.[2] This distinction in the binding site is a critical aspect of this compound's profile, as it provides a basis for its activity against many echinocandin-resistant strains that harbor mutations in the FKS1 gene.[2] Although the binding sites are distinct, some studies suggest a partial overlap, which may explain some observed shifts in susceptibility in certain FKS mutants.[1]

Downstream Cellular Effects

The inhibition of (1,3)-β-D-glucan synthesis by this compound leads to a cascade of detrimental effects on the fungal cell:

  • Weakened Cell Wall: The depletion of β-(1,3)-D-glucan compromises the structural integrity of the cell wall, rendering it unable to withstand internal osmotic pressure.

  • Cell Lysis: The compromised cell wall leads to cell lysis and death.

  • Fungicidal Activity: Against Candida species, this compound exhibits fungicidal activity.[1]

  • Fungistatic Activity: Against Aspergillus species, its activity is generally fungistatic.[1]

The following diagram illustrates the mechanism of action of this compound in comparison to echinocandins.

G Mechanism of Action of this compound vs. Echinocandins cluster_fungal_cell Fungal Cell This compound This compound Rho1p Rho1p (Regulatory Subunit) This compound->Rho1p Binds to and inhibits Echinocandins Echinocandins Fks1p Fks1p (Catalytic Subunit) Echinocandins->Fks1p Binds to and inhibits Glucan_Synthase (1,3)-β-D-glucan Synthase Complex Glucan β-(1,3)-D-glucan Glucan_Synthase->Glucan Synthesizes Cell_Lysis Cell Lysis and Death Glucan_Synthase->Cell_Lysis Inhibition leads to Rho1p->Glucan_Synthase Fks1p->Glucan_Synthase UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Synthesis Glucan->Cell_Wall

Caption: this compound and Echinocandin Inhibition Pathways.

Quantitative Data on Antifungal Activity

The in vitro activity of this compound has been extensively evaluated against a broad range of fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative measure of its potency.

Table 1: In Vitro Activity of this compound against Candida Species

Candida SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
C. albicans>13000.250.50.016 - 2[5]
C. glabrata>4000.51.00.016 - 8[6]
C. glabrata (echinocandin-resistant)890.251.0<0.03 - 4[7]
C. auris>4000.51.00.25 - 2[6]
C. krusei-0.5 - 1.0-0.5 - 4[8]
C. parapsilosis-0.25 - 0.5-0.125 - 4[8]
C. tropicalis-<0.03 - 1.0-<0.03 - 1.0[8]

Table 2: In Vitro Activity of this compound against Aspergillus Species

Aspergillus SpeciesNumber of IsolatesMEC₅₀ (µg/mL)MEC₉₀ (µg/mL)MEC Range (µg/mL)Reference(s)
A. fumigatus-0.040--[9]
A. fumigatus (azole-resistant)-0.056 - 0.092--[9]
A. flavus-0.03 - 0.12--[9]
A. niger-0.03 - 0.12--[9]
A. terreus-0.03 - 0.12--[9]

Note: For Aspergillus species, Minimum Effective Concentration (MEC) is often reported instead of MIC.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.

Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations.

  • Inoculum Preparation:

    • Subculture the yeast isolate on Sabouraud dextrose agar and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the microdilution wells.

  • Assay Procedure:

    • Dispense 100 µL of the standardized inoculum into each well of a 96-well microtiter plate.

    • Add 100 µL of the serially diluted this compound to the corresponding wells.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control. The endpoint can be determined visually or by using a spectrophotometer.

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

  • Preparation of Antifungal Agent:

    • Similar to the CLSI method, prepare serial dilutions of this compound in RPMI 1640 medium supplemented with 2% glucose and buffered with MOPS.

  • Inoculum Preparation:

    • Prepare a yeast suspension and adjust it spectrophotometrically to a defined optical density, then dilute to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

  • Assay Procedure:

    • Dispense 100 µL of the standardized inoculum and 100 µL of the drug dilutions into the microtiter plate wells.

    • Incubate at 35°C for 18-24 hours.

  • Endpoint Determination:

    • The endpoint is determined spectrophotometrically at 530 nm. The MIC is the lowest concentration that produces a ≥50% reduction in absorbance compared to the drug-free control.

The following diagram illustrates the general workflow for antifungal susceptibility testing.

G Antifungal Susceptibility Testing Workflow Start Start Prepare_Drug_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare Standardized Fungal Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Drug_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C Inoculate_Plate->Incubate Read_Results Read MIC Endpoint (Visually or Spectrophotometrically) Incubate->Read_Results End End Read_Results->End

Caption: General Workflow for MIC Determination.

(1,3)-β-D-glucan Synthase Inhibition Assay (Generalized Protocol)
  • Preparation of Fungal Membranes:

    • Grow the fungal strain of interest to mid-log phase in an appropriate liquid medium.

    • Harvest the cells by centrifugation and wash them with a suitable buffer.

    • Disrupt the cells using methods such as glass bead homogenization or enzymatic digestion to release the cellular contents.

    • Isolate the membrane fraction, which contains the (1,3)-β-D-glucan synthase, by differential centrifugation.

  • Enzyme Assay:

    • Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a substrate (UDP-[¹⁴C]-glucose), an activator (e.g., GTPγS), and the prepared membrane fraction.

    • Add varying concentrations of this compound (or a vehicle control) to the reaction mixtures.

    • Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.

  • Quantification of Glucan Synthesis:

    • Stop the reaction by adding a precipitating agent, such as trichloroacetic acid (TCA).

    • Collect the insoluble [¹⁴C]-labeled glucan product by filtration.

    • Wash the filters to remove unincorporated UDP-[¹⁴C]-glucose.

    • Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of (1,3)-β-D-glucan synthase activity for each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the drug concentration.

The following diagram illustrates the workflow for the (1,3)-β-D-glucan synthase inhibition assay.

G (1,3)-β-D-glucan Synthase Inhibition Assay Workflow Start Start Prepare_Membranes Prepare Fungal Membrane Fraction Start->Prepare_Membranes Setup_Assay Set up Reaction with UDP-[14C]-glucose and this compound Prepare_Membranes->Setup_Assay Incubate Incubate at Optimal Temperature Setup_Assay->Incubate Stop_Reaction Stop Reaction and Precipitate Glucan Incubate->Stop_Reaction Filter_Wash Filter and Wash to Isolate [14C]-glucan Stop_Reaction->Filter_Wash Quantify Quantify Radioactivity Filter_Wash->Quantify Analyze Calculate % Inhibition and Determine IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for Glucan Synthase Inhibition Assay.

Conclusion

This compound presents a novel and effective mechanism for combating fungal infections through the inhibition of (1,3)-β-D-glucan synthase. Its unique interaction with the Rho1p regulatory subunit differentiates it from the echinocandin class of antifungals and provides a valuable therapeutic option, particularly in the context of emerging resistance. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the scientific community to further explore and build upon the understanding of this promising antifungal agent. As research continues, a more detailed elucidation of the molecular interactions between this compound and its target will undoubtedly pave the way for the development of next-generation glucan synthase inhibitors.

References

The Preclinical Profile of Ibrexafungerp: An In-Depth Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ibrexafungerp, the first-in-class oral triterpenoid antifungal, has emerged as a promising agent in the fight against invasive fungal infections. Its novel mechanism of action, targeting the fungal cell wall, and its favorable pharmacokinetic profile have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from various animal models and in vitro studies. Detailed experimental methodologies are provided to aid in the design and interpretation of future research.

Core Pharmacodynamic Properties: In Vitro Activity

This compound demonstrates a broad spectrum of in vitro activity against a wide range of fungal pathogens, including clinically relevant yeasts and molds. Its potency is particularly noteworthy against species that have developed resistance to other antifungal classes.

Minimum Inhibitory Concentrations (MICs)

The in vitro activity of this compound is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: In Vitro Activity of this compound Against Candida Species

Candida SpeciesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Geometric Mean MIC (μg/mL)
C. albicans0.016 - 0.50.060.1250.062[1][2]
C. auris0.25 - 2110.764[3]
C. glabrata0.016 - 80.2510.322[1]
C. tropicalis0.06 - ≥80.520.517[1][2]
C. parapsilosis0.25 - 0.50.5--
C. krusei-1--

Table 2: In Vitro Activity of this compound Against Aspergillus Species

Aspergillus SpeciesMEC Range (mg/L)MEC₅₀ (mg/L)
A. fumigatus (Wild-Type)-0.03 (EUCAST), 0.06 (CLSI)[4]
A. fumigatus (Cyp51A mutants)-0.03 (EUCAST), 0.06 (CLSI)[4]
A. flavus-0.03 - 0.12[4]
A. niger complex-0.03 - 0.12[4]
A. alliaceusMECs > 2 for 40-75% of isolates[4]-

*MEC (Minimum Effective Concentration) is used for molds and is the lowest concentration that leads to the growth of small, rounded, compact hyphal forms.

Mechanism of Action: Inhibition of Glucan Synthase

This compound exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[5][6][7] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a vital polymer for maintaining the integrity of the fungal cell wall.[5][6][7] The disruption of the cell wall leads to increased permeability, osmotic instability, and ultimately, fungal cell lysis and death.[5][6][7] Notably, this target is absent in mammalian cells, contributing to the favorable safety profile of the drug.[7]

Ibrexafungerp_Mechanism_of_Action This compound's Mechanism of Action This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Enzyme Complex) This compound->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Fungal_Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Fungal_Cell_Wall Maintains Cell_Lysis Cell Lysis and Fungal Death Fungal_Cell_Wall->Cell_Lysis Disruption leads to

A diagram illustrating the mechanism of action of this compound.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several animal models, demonstrating good oral bioavailability and extensive tissue distribution.

Table 3: Key Pharmacokinetic Parameters of this compound in Preclinical Models

ParameterMouseRatDogGuinea Pig
Bioavailability 35% - 51%[8][9]35% - 51%[8][9]35% - 51%[8][9]-
Tₘₐₓ (oral) 4 - 8 hours[8]---
Protein Binding >99%[8][9]>99%[8][9]>99%[8][9]-
Volume of Distribution (Vd) -Large (implied by high tissue concentrations)--
Elimination Primarily fecal[8][10]Primarily fecal (90%, 51% as unchanged drug)[5][10]--
Half-life (t₁/₂) ~20 hours (in humans, for reference)[8][9][10]---
Tissue Distribution

A key feature of this compound's pharmacokinetics is its extensive distribution to various tissues, often achieving concentrations significantly higher than in plasma. This is particularly advantageous for treating deep-seated fungal infections.

  • Vaginal Tissue: In rats, the concentration of this compound in vaginal tissue was found to be 9 times greater than in plasma.[5] Preclinical data also indicates vaginal tissue levels are 2- to 9-fold higher than plasma levels.[11]

  • Skin: High concentrations are achieved in the skin, with skin-to-blood AUC ratios of 12 to 18 in rats.[12]

  • Other Tissues: this compound distributes well to the kidney, liver, and lungs.[8] In a murine model of intra-abdominal candidiasis, drug concentrations within liver abscesses were nearly 100-fold higher than serum concentrations.[13]

In Vivo Efficacy in Preclinical Models

The in vivo efficacy of this compound has been demonstrated in various animal models of invasive fungal infections, including those caused by resistant pathogens.

Murine Models of Invasive Candidiasis

In neutropenic murine models of disseminated candidiasis caused by Candida auris, oral this compound treatment resulted in marked improvements in survival and significant reductions in kidney fungal burden, particularly at higher doses (30 and 40 mg/kg twice daily).[3] These findings were consistent even when therapy was delayed.[3] The pharmacodynamic parameter most closely associated with efficacy in these models is the AUC/MIC ratio.[8] A fAUC/MIC ratio for a 1-log kill of Candida isolates ranged from 0.91 to 1.42.[8][14]

Guinea Pig Model of Cutaneous Candidiasis

In a guinea pig model of cutaneous C. auris infection, oral administration of this compound at 10 mg/kg reduced the severity of lesions and significantly lowered the fungal burden in the infected tissue.[12]

Murine Model of Pulmonary Aspergillosis

In neutropenic mice with invasive aspergillosis caused by wild-type and azole-resistant Aspergillus fumigatus, oral this compound (7.5 and 10 mg/kg/day) significantly increased mean survival and reduced kidney fungal burden and serum galactomannan levels.[15]

Murine Model of Pulmonary Mucormycosis

This compound has also shown efficacy in a neutropenic murine model of pulmonary mucormycosis. As a monotherapy (30 mg/kg, orally twice daily), it was as effective as liposomal amphotericin B and posaconazole in prolonging survival against Rhizopus delemar.[16][17] Combination therapy with liposomal amphotericin B resulted in significantly greater survival and a more substantial reduction in lung and brain fungal burden compared to monotherapy.[16][17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for key experiments cited.

In Vitro Susceptibility Testing (Broth Microdilution)
  • Isolate Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

  • Inoculum Preparation: A standardized inoculum is prepared by suspending fungal colonies in sterile saline or water, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Drug Dilution: this compound is serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: Plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well. For molds, the MEC is determined as the lowest concentration causing the formation of small, compact hyphal forms.

In Vivo Efficacy Study: Murine Model of Invasive Candidiasis

In_Vivo_Efficacy_Workflow General Workflow for In Vivo Efficacy Studies cluster_setup Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Immunosuppression Immunosuppression (e.g., cyclophosphamide) Infection Intravenous Infection (e.g., Candida auris) Immunosuppression->Infection Followed by Treatment Treatment Initiation (e.g., 24h post-infection) Infection->Treatment Allows for establishment of infection Dosing Daily Dosing Regimen (e.g., oral gavage) Treatment->Dosing Initiates Survival Survival Monitoring Dosing->Survival Fungal_Burden Fungal Burden Assessment (Kidneys, etc.) Dosing->Fungal_Burden

A typical workflow for a preclinical in vivo efficacy study.
  • Animal Model: Immunocompromised mice (e.g., neutropenic) are typically used to establish a robust infection. Immunosuppression can be induced with agents like cyclophosphamide.

  • Infection: Mice are infected intravenously with a standardized inoculum of the fungal pathogen (e.g., 1 x 10⁷ cells/mouse of C. auris).[3]

  • Treatment: Treatment with this compound (at various doses), a vehicle control, and a comparator drug (e.g., caspofungin) is initiated at a specified time post-infection (e.g., 24 hours).[3] The drug is administered for a defined period (e.g., 7 days).[3]

  • Monitoring and Endpoints:

    • Survival: Animals are monitored daily, and survival is recorded.

    • Fungal Burden: A cohort of animals is euthanized at a specific time point (e.g., day 8), and target organs (e.g., kidneys) are harvested. The organs are homogenized, and serial dilutions are plated on appropriate media to determine the number of colony-forming units (CFU) per gram of tissue.

PK/PD Relationship and Clinical Relevance

The preclinical data strongly suggest that the AUC/MIC ratio is the key PK/PD driver of this compound efficacy.[8] This relationship is crucial for predicting clinical outcomes and for establishing effective dosing regimens in humans. The extensive tissue penetration observed in preclinical models provides a strong rationale for its use in treating deep-seated and difficult-to-treat fungal infections.

PK_PD_Relationship PK/PD Relationship and Clinical Outcome PK Pharmacokinetics (AUC, Cmax, T1/2) PD_Index PK/PD Index (AUC/MIC) PK->PD_Index Efficacy Preclinical Efficacy (Fungal Burden Reduction, Survival) PD_Index->Efficacy Drives PD Pharmacodynamics (MIC) PD->PD_Index Clinical_Outcome Predicted Clinical Outcome Efficacy->Clinical_Outcome Informs

The logical relationship between PK/PD parameters and clinical outcomes.

References

In Vitro Spectrum of Activity of Ibrexafungerp Against Aspergillus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of ibrexafungerp, a first-in-class oral triterpenoid antifungal, against a broad range of Aspergillus species. This compound represents a significant development in antifungal therapy, offering a novel mechanism of action with potent activity against both wild-type and resistant fungal pathogens.

Introduction: Mechanism of Action of this compound

This compound is a semi-synthetic derivative of enfumafungin that targets a crucial component of the fungal cell wall.[1] Its mechanism of action is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme.[1][2] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a vital polysaccharide that constitutes 50-60% of the fungal cell wall's dry weight and is essential for maintaining its structural integrity.[1] By disrupting the production of this key polymer, this compound weakens the fungal cell wall, leading to cell lysis and death.[2] While its target is the same as the echinocandin class of antifungals, this compound has a distinct, overlapping binding site on the enzyme, which may explain its activity against some echinocandin-resistant strains.[1][3] Against Aspergillus species, this compound exhibits a fungistatic effect.[1]

cluster_Cell Fungal Cell This compound This compound GlucanSynthase β-(1,3)-D-glucan Synthase Complex This compound->GlucanSynthase Inhibition Glucan_Polymer β-(1,3)-D-glucan Polymer GlucanSynthase->Glucan_Polymer UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->GlucanSynthase Synthesis CellWall Fungal Cell Wall (Weakened) Glucan_Polymer->CellWall Integration Lysis Cell Lysis CellWall->Lysis

Figure 1: Mechanism of action of this compound in Aspergillus species.

Experimental Protocols for In Vitro Susceptibility Testing

The in vitro activity of this compound against Aspergillus species is primarily determined by broth microdilution methods, with the Clinical and Laboratory Standards Institute (CLSI) M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.3.2 being the standard reference methodologies.[3] Due to the fungistatic nature of glucan synthase inhibitors against molds, the endpoint is not the complete inhibition of growth (Minimum Inhibitory Concentration - MIC), but rather the Minimum Effective Concentration (MEC). The MEC is defined as the lowest drug concentration at which abnormal, short, and highly branched hyphal growth is observed microscopically.[4][5]

CLSI M38-A2 Broth Microdilution Method

The CLSI M38-A2 protocol is a widely accepted standard for testing the susceptibility of filamentous fungi.[6][7]

Key Steps:

  • Inoculum Preparation: Aspergillus conidia are harvested from 3-day-old cultures grown on potato dextrose agar.[6][8] The conidial suspension is adjusted spectrophotometrically to a turbidity equivalent to a 0.4 to 0.7 McFarland standard at 530 nm.[6][8] This suspension is then diluted in RPMI 1640 broth to achieve a final inoculum density of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL in the test wells.[8]

  • Drug Dilution: this compound is serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations (e.g., 0.03–16 mg/L).[3][9]

  • Inoculation and Incubation: Each well containing the diluted drug is inoculated with the fungal suspension. The plates are then incubated at 35°C for 48 hours.[5][8]

  • Endpoint Determination (MEC): After incubation, the plates are read, often with the aid of an inverted mirror or microscope, to determine the MEC. This is the lowest concentration showing morphologically abnormal, compact hyphal forms compared to the drug-free growth control well.

cluster_workflow CLSI M38-A2 Workflow for this compound MEC Testing A Aspergillus Culture (Potato Dextrose Agar, 3 days) B Prepare Conidial Suspension A->B C Adjust to 0.4-0.7 McFarland (530 nm) B->C D Dilute in RPMI 1640 (Final: 0.4x10⁴ - 5x10⁴ CFU/mL) C->D F Inoculate Plate with Fungal Suspension D->F E Serial Dilution of this compound in 96-Well Plate E->F G Incubate at 35°C for 48 hours F->G H Microscopic Reading of Wells G->H I Determine MEC (Lowest concentration with abnormal hyphal growth) H->I

Figure 2: Workflow for CLSI M38-A2 susceptibility testing of Aspergillus.

In Vitro Activity Data

This compound has demonstrated potent in vitro activity against a wide collection of Aspergillus species, including azole-susceptible and azole-resistant isolates. The following tables summarize the MEC data from various studies.

Table 1: this compound MECs against Aspergillus fumigatus sensu stricto[3][9]
Strain PhenotypeTesting MethodNo. of IsolatesGeometric Mean MEC (mg/L)MEC Range (mg/L)
Azole-SusceptibleEUCAST300.040-
Azole-SusceptibleCLSI300.040-
Azole-Resistant (Cyp51A mutants)EUCAST300.092-
Azole-Resistant (Cyp51A mutants)CLSI300.056-
Azole-Resistant (Clinical)EUCAST38-0.008 - 0.5
Table 2: this compound MECs against Various Aspergillus Species Complexes[3][4][9][10]
Aspergillus Species ComplexNo. of IsolatesMEC₅₀ (mg/L)MEC₉₀ (mg/L)MEC Range (mg/L)
A. fumigatus complex22--0.008 - 0.25
A. flavus complex3--0.008 - 0.25
A. niger complex1--0.008 - 0.25
A. ustus complex---Moderate activity (MECs ≥ 0.5)
A. insuetus---MECs ≥ 0.5
A. keveii---MECs ≥ 0.5
A. alliaceus--≥ 16Inactive

Note: Data is compiled from multiple studies and testing conditions may vary slightly. MEC₅₀ and MEC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Summary of In Vitro Activity

The available data consistently demonstrates that this compound possesses potent in vitro activity against a significant number of clinical Aspergillus isolates.

  • Activity against A. fumigatus : this compound shows low MEC values against both azole-susceptible and azole-resistant A. fumigatus strains, including those with known Cyp51A mutations.[3][9] The geometric mean MECs are consistently below 0.1 mg/L for these isolates.[3][9]

  • Broad Spectrum against Aspergillus spp. : The drug is active against most cryptic species of Aspergillus tested, with MEC values often comparable to micafungin.[3][10] This includes activity against isolates from patients who have failed azole therapy.[4][11]

  • Species with Lower Susceptibility : this compound exhibits moderate activity against species within the A. ustus complex and appears to be inactive against A. alliaceus, with MEC₉₀ values reported at ≥ 16 mg/L.[3][10]

  • Synergistic Potential : Studies have shown that this compound can act synergistically with azoles like voriconazole and isavuconazole against wild-type Aspergillus species.[4][12]

References

Methodological & Application

Ibrexafungerp in vitro susceptibility testing using CLSI and EUCAST broth microdilution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Ibrexafungerp in vitro susceptibility testing using Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) broth microdilution methods.

Introduction

This compound is a first-in-class, orally available triterpenoid antifungal agent that inhibits the (1,3)-β-D-glucan synthase enzyme, a critical component of the fungal cell wall.[1][2][3] This document provides detailed application notes and standardized protocols for determining the in vitro susceptibility of yeasts, particularly Candida species, to this compound using the broth microdilution methods established by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Accurate and reproducible susceptibility testing is crucial for clinical diagnostics, surveillance studies, and drug development.

Data Presentation

Table 1: Comparative Summary of CLSI and EUCAST Broth Microdilution Protocols for this compound Susceptibility Testing
ParameterCLSI Method (M27-A4)EUCAST Method (E.Def 7.3.2)Key Differences
Medium RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0.[4][5]RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0, supplemented with 2% glucose.[1][5]EUCAST medium has a higher glucose concentration (2% vs. 0.2%).[5]
Inoculum Preparation Spectrophotometrically standardized to 0.5 McFarland, then diluted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[6][7]Spectrophotometrically standardized to 0.5 McFarland, then diluted to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.[1]EUCAST uses a 100-fold higher final inoculum concentration.[8]
Microdilution Plates 96-well U-bottom microtiter plates.[5]96-well flat-bottom microtiter plates.[8]Plate well geometry differs.
Incubation 35°C for 24 hours (for Candida spp.).[4][6][7]35-37°C for 24 hours.[1][9]Similar incubation conditions.
Endpoint Reading Visual reading of the minimum inhibitory concentration (MIC) as the lowest concentration with a significant (≥50%) reduction in growth compared to the growth control.[10]Spectrophotometric reading at 530 nm is the recommended method. The MIC is the lowest concentration showing a ≥50% reduction in turbidity compared to the growth control. Visual reading is an alternative.[8]EUCAST recommends spectrophotometric reading for objectivity.[8]
This compound Concentrations Typically a range of 0.03 to 2 µg/mL is tested.[6][7]A common range is 0.008 to 4 mg/L.[11]Ranges may vary based on institutional practices.
Table 2: this compound MIC Ranges for Quality Control (QC) Strains
QC StrainCLSI MIC Range (µg/mL)EUCAST MIC Range (mg/L)
Candida parapsilosis ATCC 22019Not specified in provided results0.125 - 0.5[2][12]
Candida krusei ATCC 6258Not specified in provided results0.5 - 1[2][12]
Candida albicans ATCC 64548Not specified in provided results0.06 (Modal MIC)[13]
Candida albicans CNM-CL-F8555Not specified in provided results0.06 - 0.25[2][12]

Note: Published CLSI-specific QC ranges for this compound were not available in the provided search results. Laboratories should establish their own internal QC ranges based on the CLSI M27 document guidelines.

Table 3: this compound In Vitro Activity (MIC) against Various Candida Species (EUCAST Method)
Candida SpeciesModal MIC (mg/L)MIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
C. albicans0.06[2][12]0.016 - 0.5[3]0.06[3]0.125[3]
C. glabrata0.25[2][12]Not specified0.25[3]Not specified
C. parapsilosis0.5[2][12]0.016 - 8[3]0.5[3]4[3]
C. tropicalis0.5[2][12]0.06 - ≥8[3]0.5[3]2[3]
C. krusei0.5[2][12]Not specified1[3]Not specified
C. auris0.5[11][13]0.06 - 2[11][13]0.5[11][13]1[14]
C. dubliniensis0.125[2][12]Not specifiedNot specifiedNot specified
C. guilliermondii1[2][12]Not specifiedNot specifiedNot specified
C. lusitaniae2[2][12]Not specifiedNot specifiedNot specified

Note: Some studies have observed that this compound MIC values may be higher when tested by the EUCAST method compared to the CLSI method.[1]

Experimental Protocols

CLSI M27-A4 Broth Microdilution Method for this compound

This protocol is based on the guidelines outlined in the CLSI document M27-A4.[6][7][15]

1. Materials:

  • This compound powder (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and with phenol red as a pH indicator

  • 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Sterile, disposable, 96-well U-bottom microdilution plates

  • Sterile distilled water

  • Yeast isolates and QC strains

  • Sabouraud Dextrose Agar (SDA)

  • Spectrophotometer

  • 0.5 McFarland standard

  • Sterile saline (0.85%)

2. Preparation of Media and Reagents:

  • RPMI 1640 Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Add MOPS buffer to a final concentration of 0.165 M and adjust the pH to 7.0 ± 0.1 with 1 M NaOH.[4] Filter-sterilize and store at 4°C.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The exact concentration will depend on the desired final concentration range in the assay. Store at -70°C or colder.[7]

3. Inoculum Preparation:

  • Subculture yeast isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution wells.[6][7]

4. Microdilution Plate Preparation:

  • Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well microdilution plates. The final volume in each well should be 100 µL.

  • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

5. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 100 µL of the diluted yeast suspension, bringing the final volume to 200 µL.

  • Seal the plates and incubate at 35°C for 24 hours in ambient air.[4][6][7] For some species, a 48-hour incubation may be necessary.[6][7]

6. MIC Determination:

  • Read the plates visually using a reading mirror.

  • The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control well.

EUCAST E.Def 7.3.2 Broth Microdilution Method for this compound

This protocol is based on the guidelines outlined in the EUCAST document E.Def 7.3.2.[1][9][16]

1. Materials:

  • This compound powder (analytical grade)

  • DMSO

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS

  • Glucose

  • Sterile, disposable, 96-well flat-bottom microdilution plates

  • Sterile distilled water

  • Yeast isolates and QC strains

  • SDA

  • Spectrophotometer

  • 0.5 McFarland standard

  • Sterile saline (0.85%)

2. Preparation of Media and Reagents:

  • RPMI 1640 + 2% Glucose Medium: Prepare RPMI 1640 medium as for the CLSI method. Add glucose to a final concentration of 2%.[1] Buffer with MOPS to pH 7.0 ± 0.1. Filter-sterilize and store at 4°C.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Store at -80°C.[1][13]

3. Inoculum Preparation:

  • Subculture yeast isolates on SDA plates and incubate at 35-37°C for 18-24 hours.[9]

  • Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the standardized suspension in RPMI 1640 + 2% glucose medium to achieve a final inoculum concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the microdilution wells.[1]

4. Microdilution Plate Preparation:

  • Prepare serial twofold dilutions of this compound in RPMI 1640 + 2% glucose medium in the 96-well flat-bottom plates. The final volume in each well should be 100 µL.

  • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

5. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 100 µL of the diluted yeast suspension.

  • Incubate the plates at 35-37°C for 24 hours.[1][9]

6. MIC Determination:

  • The preferred method is to read the plates using a spectrophotometer at 530 nm.

  • The MIC is defined as the lowest drug concentration that reduces growth (turbidity) by 50% or more compared to the growth control.

  • Visual reading is an acceptable alternative, with the MIC endpoint being a significant reduction in turbidity.

Mandatory Visualization

CLSI_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis culture Subculture Yeast on SDA (35°C, 24-48h) inoculum Prepare Inoculum (0.5 McFarland, dilute to ~1.5x10³ CFU/mL) culture->inoculum media Prepare RPMI + MOPS (pH 7.0) plate Prepare Drug Dilutions in U-bottom Plate media->plate drug Prepare this compound Stock in DMSO drug->plate inoculate Inoculate Plate (100µL inoculum + 100µL drug dilution) inoculum->inoculate plate->inoculate incubate Incubate (35°C, 24h) inoculate->incubate read Visual Reading (≥50% growth inhibition) incubate->read mic Determine MIC read->mic

Caption: CLSI M27-A4 broth microdilution workflow for this compound.

EUCAST_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis culture Subculture Yeast on SDA (35-37°C, 18-24h) inoculum Prepare Inoculum (0.5 McFarland, dilute to ~1.5x10⁵ CFU/mL) culture->inoculum media Prepare RPMI + MOPS + 2% Glucose (pH 7.0) plate Prepare Drug Dilutions in Flat-bottom Plate media->plate drug Prepare this compound Stock in DMSO drug->plate inoculate Inoculate Plate (100µL inoculum + 100µL drug dilution) inoculum->inoculate plate->inoculate incubate Incubate (35-37°C, 24h) inoculate->incubate read Spectrophotometric Reading (530nm) (≥50% growth inhibition) incubate->read mic Determine MIC read->mic

Caption: EUCAST E.Def 7.3.2 broth microdilution workflow for this compound.

References

Determining Ibrexafungerp Minimum Inhibitory Concentration (MIC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of Ibrexafungerp, a novel oral glucan synthase inhibitor. The information compiled herein is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), as well as findings from peer-reviewed studies.

I. Quantitative Data Summary

The in vitro activity of this compound has been evaluated against a broad spectrum of fungal pathogens. The following tables summarize the MIC and Minimum Effective Concentration (MEC) data for key fungal species.

Table 1: this compound MIC Distribution for Candida Species

SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans>10000.016 - 0.50.06 - 0.1250.125[1][2]
Candida auris>4000.06 - 2.00.51.0[3][4][5][6]
Candida glabrata>246≤0.004 - 20.250.5[7]
Candida parapsilosis>1000.06 - ≥80.52.0[1][2]
Candida tropicalis>1000.06 - ≥80.52.0[1][2]
Candida krusei>1000.06 - ≥81.02.0[1][2]

Table 2: this compound MEC Distribution for Aspergillus Species

SpeciesNo. of IsolatesMEC Range (µg/mL)MEC₅₀ (µg/mL)MEC₉₀ (µg/mL)Reference
Aspergillus fumigatus>100Not specified0.03 - 0.06Not specified[8][9][10]
Aspergillus flavusNot specifiedNot specified<0.06 - 0.06Not specified[11]
Aspergillus terreus>180.03 - 0.078 (GM)Not specifiedNot specified[10]
Aspergillus niger complex>16Not specifiedNot specifiedNot specified[10]

II. Experimental Protocols

The following are detailed methodologies for determining the MIC of this compound for yeasts and molds, primarily based on the broth microdilution method.

A. Protocol for Yeasts (e.g., Candida spp.)

This protocol is adapted from the CLSI M27-A4 and EUCAST E.Def 7.3.2 guidelines.[4][12][13][14]

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for automated reading)

  • Fungal isolates and quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[3][14]

2. Preparation of this compound Stock Solution: a. Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). b. Perform serial dilutions of the stock solution in RPMI 1640 medium to prepare working solutions.

3. Inoculum Preparation: a. Subculture the yeast isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the yeast cells in sterile saline. c. Adjust the cell density of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10⁵ CFU/mL in the microtiter plate wells.[12]

4. Microdilution Plate Preparation and Incubation: a. Add 100 µL of the appropriate this compound dilution to each well of the microtiter plate. b. Add 100 µL of the prepared fungal inoculum to each well. c. Include a growth control well (inoculum without drug) and a sterility control well (medium only). d. Incubate the plates at 35°C for 24-48 hours.[4][13]

5. MIC Endpoint Determination: a. The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.[1][4] b. Reading can be done visually or with a spectrophotometer at 450 nm.[1]

B. Protocol for Molds (e.g., Aspergillus spp.)

This protocol is based on the CLSI M38 and EUCAST E.Def 9.3.2 guidelines.[10]

1. Materials:

  • Same as for yeasts, with the addition of specific quality control strains for molds (e.g., A. flavus ATCC 204304, A. fumigatus ATCC 204305).[8][9]

2. Preparation of this compound Stock Solution:

  • Follow the same procedure as for yeasts.

3. Inoculum Preparation: a. Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until adequate sporulation is observed. b. Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20). c. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.

4. Microdilution Plate Preparation and Incubation: a. Follow the same procedure as for yeasts. b. Incubate the plates at 35°C for 48-96 hours.[15]

5. MEC Endpoint Determination: a. For molds, the endpoint is the Minimum Effective Concentration (MEC), which is defined as the lowest concentration of this compound at which a morphological change in the hyphae is observed (e.g., shorter, more branched hyphae).[8][9][16] b. The MEC is read visually.

III. Visualizations

Signaling Pathway

cluster_0 Fungal Cell This compound This compound Glucan_Synthase β-(1,3)-D-glucan Synthase This compound->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Workflow

cluster_workflow This compound MIC Determination Workflow A Prepare this compound Stock and Working Solutions C Prepare 96-well Microtiter Plate with Drug Dilutions A->C B Prepare Fungal Inoculum (0.5 McFarland for yeasts) D Inoculate Plate B->D C->D E Incubate at 35°C (24-48h for Yeasts, 48-96h for Molds) D->E F Read MIC/MEC Endpoint (Visual or Spectrophotometric) E->F

Caption: Broth microdilution workflow for MIC testing.

References

Application Notes and Protocols for Efficacy Testing of Ibrexafungerp in Murine Models of Invasive Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing murine models of invasive candidiasis to evaluate the efficacy of the novel antifungal agent, Ibrexafungerp. The included methodologies, data presentation guidelines, and visual workflows are intended to facilitate standardized and reproducible preclinical studies.

Introduction

Invasive candidiasis is a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the development of new therapeutic agents. This compound is a first-in-class oral triterpenoid antifungal that inhibits (1,3)-β-D-glucan synthase, a critical component of the fungal cell wall.[1][2][3] Murine models of disseminated candidiasis are well-established and serve as a crucial platform for the in vivo evaluation of antifungal drug efficacy.[4][5] These models closely mimic human systemic Candida infections, with the kidneys being the primary target organs.[4] This document outlines the procedures for establishing these models and for assessing the efficacy of this compound.

Key Experimental Protocols

Murine Model of Disseminated Invasive Candidiasis

This protocol describes the establishment of a systemic Candida infection in mice, which is essential for evaluating the therapeutic efficacy of antifungal agents.

Materials:

  • Candida albicans or other relevant Candida species (e.g., C. auris)

  • Yeast extract-peptone-dextrose (YPD) broth

  • Sterile phosphate-buffered saline (PBS) or saline

  • Hemocytometer or spectrophotometer

  • Mouse strain: Outbred ICR (CD-1) or inbred BALB/c mice (4-5 weeks old, 22-30 grams) are commonly used.[6]

  • Immunosuppressive agents (optional, depending on the research question): Cyclophosphamide and cortisone acetate, or 5-fluorouracil.[5][6]

  • Isoflurane for anesthesia

  • Insulin syringes with 28-gauge needles

Procedure:

  • Inoculum Preparation:

    • Culture Candida species in YPD broth overnight at 30°C with shaking.[7]

    • Harvest the yeast cells by centrifugation.

    • Wash the cells twice with sterile PBS or saline.[8]

    • Resuspend the pellet in sterile PBS and determine the cell concentration using a hemocytometer or by measuring the optical density.[6]

    • Dilute the cell suspension to the desired final concentration (e.g., 7 x 10^6 cells/mL).[8] The inoculum should be used within 2 hours of preparation.[6]

    • Confirm the viability and concentration of the inoculum by plating serial dilutions on Sabouraud dextrose agar.[6]

  • Immunosuppression (if applicable):

    • To induce neutropenia, a single dose of 5-fluorouracil (e.g., 0.1 mL of a 50 mg/mL solution) can be administered intravenously one day prior to infection.[6] This can result in profound and prolonged neutropenia.[6]

    • Alternatively, a combination of cyclophosphamide and cortisone acetate can be used to suppress both innate and adaptive immunity.[5]

  • Infection:

    • Anesthetize mice using isoflurane.[8]

    • Infect mice intravenously via the retro-orbital plexus or lateral tail vein with the prepared Candida inoculum (e.g., 7 x 10^5 cells in 100 µL).[8]

This compound Efficacy Testing

This protocol outlines the administration of this compound and control drugs to infected mice and the subsequent evaluation of treatment efficacy.

Materials:

  • This compound

  • Vehicle control (appropriate for this compound formulation)

  • Control antifungal agents (e.g., fluconazole, caspofungin)

  • Oral gavage needles

  • Sterile dissection tools

  • Stomacher or tissue homogenizer

  • Sabouraud dextrose agar plates

Procedure:

  • Drug Administration:

    • Initiate treatment at a specified time post-infection (e.g., 24 hours).[9][10][11]

    • Administer this compound orally twice daily at various dosages (e.g., 20, 30, and 40 mg/kg).[10][11]

    • Administer vehicle control to a separate group of infected mice.

    • Administer control antifungals to respective groups (e.g., fluconazole 20 mg/kg orally once daily, or caspofungin 10 mg/kg intraperitoneally once daily).[10][11]

    • Continue the treatment for a predetermined duration (e.g., 7 days).[9][10][11]

  • Efficacy Assessment:

    • Survival: Monitor the mice daily for morbidity and mortality for a specified period (e.g., up to 21 days post-infection).[10]

    • Fungal Burden:

      • At the end of the treatment period (e.g., day 8 post-infection), euthanize a subset of mice from each group.[10]

      • Aseptically harvest kidneys, as they are the primary target organ in this model.[4][8]

      • Weigh the kidneys and homogenize them in a known volume of sterile saline.

      • Prepare serial dilutions of the homogenate and plate them on Sabouraud dextrose agar.

      • Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).

      • Calculate the fungal burden as log10 CFU per gram of kidney tissue.

Data Presentation

Quantitative data from efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Survival Rates of Mice with Invasive Candidiasis Treated with this compound

Treatment GroupDose (mg/kg)Administration Route & FrequencySurvival Rate (%) on Day 8Median Survival Time (Days)
Vehicle Control-Oral, Twice Daily
This compound20Oral, Twice Daily
This compound30Oral, Twice Daily
This compound40Oral, Twice Daily
Fluconazole20Oral, Once Daily
Caspofungin10Intraperitoneal, Once Daily

Table 2: Kidney Fungal Burden in Mice with Invasive Candidiasis Treated with this compound

Treatment GroupDose (mg/kg)Administration Route & FrequencyMean Kidney Fungal Burden (log10 CFU/g ± SD)
Vehicle Control-Oral, Twice Daily
This compound20Oral, Twice Daily
This compound30Oral, Twice Daily
This compound40Oral, Twice Daily
Fluconazole20Oral, Once Daily
Caspofungin10Intraperitoneal, Once Daily

Note: The data in these tables should be populated with the results from specific experiments. The provided tables are templates for data presentation. In some studies, higher doses of this compound have shown a significant reduction in kidney fungal burden by >1.5 to >2.5 log10 CFU/g compared to the burden at the start of therapy.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for testing the efficacy of this compound in a murine model of invasive candidiasis.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment candida_prep Candida Inoculum Preparation infection Intravenous Infection candida_prep->infection mouse_prep Mouse Acclimation & Immunosuppression (optional) mouse_prep->infection treatment Initiate Treatment (this compound, Controls, Vehicle) infection->treatment 24h survival Monitor Survival treatment->survival Daily Monitoring burden Determine Kidney Fungal Burden treatment->burden Endpoint

Caption: Workflow for this compound efficacy testing.

Mechanism of Action of this compound

This diagram illustrates the mechanism of action of this compound on the fungal cell wall.

G cluster_cell Fungal Cell This compound This compound glucan_synthase β-(1,3)-D-Glucan Synthase This compound->glucan_synthase Inhibits glucan β-(1,3)-D-Glucan Synthesis glucan_synthase->glucan Catalyzes glucan_synthase->glucan Blockade cell_wall Fungal Cell Wall Integrity glucan->cell_wall Maintains lysis Cell Lysis cell_wall->lysis Loss of Integrity Leads to

Caption: this compound inhibits glucan synthesis.

References

Ibrexafungerp Formulation for In Vitro and In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of ibrexafungerp, a first-in-class triterpenoid antifungal agent, for both laboratory-based in vitro experiments and in vivo animal research. This compound inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of a key component of the fungal cell wall, leading to cell lysis and death.[1][2][3] This document offers guidance on solubilization, formulation, and application in common research settings.

Physicochemical Properties and Solubility

This compound is a lipophilic compound with poor water solubility.[4] For research purposes, it is typically supplied as a citrate salt.[5] Proper solubilization is critical for obtaining accurate and reproducible results.

Table 1: this compound Citrate Solubility and Stock Solution Preparation

SolventConcentrationPreparation NotesReference
Dimethyl Sulfoxide (DMSO)100 mg/mL (108.44 mM)Requires sonication to fully dissolve. Use freshly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility.[6][7][8]
Stock Solution Storage
In DMSO at -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[7]
In DMSO at -20°CUp to 1 month[8]

In Vitro Research Protocols

Antifungal Susceptibility Testing (AST)

The following protocols are based on established methodologies from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution for Yeasts (Candida spp.)

This protocol outlines the general procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.

Materials:

  • This compound citrate

  • Anhydrous DMSO

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

  • Sterile 96-well microtiter plates

  • Yeast inoculum, standardized to 0.5–2.5 x 10⁵ CFU/mL

  • Spectrophotometer or plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound citrate in 100% DMSO to a concentration of 10 mg/mL. Further dilute in RPMI 1640 to create a working stock for serial dilutions.

  • Serial Dilutions: Perform two-fold serial dilutions of this compound in the 96-well plate using RPMI 1640 medium to achieve final concentrations typically ranging from 0.016 to 16 µg/mL.

  • Inoculum Preparation: Prepare a standardized yeast suspension in RPMI 1640.

  • Inoculation: Add the yeast inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24 hours.[9]

  • Reading Results: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[9] Results can be read visually or with a plate reader at 530 nm.

Table 2: In Vitro Activity of this compound against Candida Species (EUCAST/CLSI)

Candida SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
C. albicans0.016 - 0.50.060.125[10][11]
C. glabrata0.016 - 80.251[10]
C. auris0.06 - 20.51[12][13][14]
C. tropicalis0.06 - ≥80.52[10]
C. krusei0.125 - 111[10]
C. parapsilosis0.25 - 0.50.5-[15]

Protocol 2: Antifungal Susceptibility Testing for Molds (Aspergillus spp.)

For filamentous fungi, the endpoint is the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.

Procedure: Follow the same general procedure as for yeasts, with the following modifications:

  • Inoculum: Prepare a spore suspension and adjust to the recommended concentration.

  • Reading Results: After incubation, examine the wells using an inverted microscope. The MEC is the lowest concentration where aberrant, compact hyphal growth is observed.

Table 3: In Vitro Activity of this compound against Aspergillus Species (EUCAST/CLSI)

Aspergillus SpeciesMEC Range (µg/mL)MEC₅₀ (µg/mL)MEC₉₀ (µg/mL)Reference
A. fumigatus (azole-susceptible)-0.03 - 0.06-[16]
A. fumigatus (azole-resistant)-0.03 - 0.06-[16]
A. flavus0.06 - 16--[16]
A. terreus---[16]
Biofilm Assays

This compound has demonstrated activity against fungal biofilms.[13] The Calgary Biofilm Device or similar models can be used to assess this activity.

Protocol 3: Biofilm Susceptibility Testing

Procedure:

  • Biofilm Formation: Grow fungal biofilms on hydroxyapatite-coated pegs of a Calgary Biofilm Device for 24 hours.[17]

  • Antifungal Challenge: Transfer the pegs with established biofilms to a 96-well plate containing serial dilutions of this compound.

  • Incubation: Incubate for a further 24 hours.

  • Assessment: Determine the Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration of the drug that prevents regrowth of fungi from the treated biofilm. This can be assessed by transferring the pegs to a fresh recovery medium and observing growth.

In Vivo Research Protocols

This compound is orally bioavailable, making it suitable for administration by oral gavage in animal models.[13][18] Intravenous formulations can also be prepared.

Formulation for Oral Administration (Rodent Models)

Protocol 4: Methylcellulose-Based Suspension for Oral Gavage

This is a common formulation for preclinical efficacy studies.[12][19]

Materials:

  • This compound citrate powder

  • 0.5% (w/v) Methylcellulose in sterile water

  • Sterile water

  • pH meter and adjustment solutions (e.g., HCl, NaOH)

Procedure:

  • Calculate the required amount of this compound citrate based on the desired dose (e.g., 20, 30, or 40 mg/kg) and the number and weight of the animals.[12]

  • Create a suspension of the this compound powder in the 0.5% methylcellulose solution.

  • Adjust the pH of the suspension to approximately 6.5.[19]

  • Ensure the suspension is homogenous before each administration by vortexing or stirring.

  • Administer to animals via oral gavage at the desired volume.

Protocol 5: Alternative Formulations for Oral Administration

For solubility or pharmacokinetic studies, other vehicle systems can be employed. The following are examples of solvent-based formulations.

Example Formulations:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: Add each solvent sequentially, ensuring the solution is clear after each addition.[6]

  • 10% DMSO, 90% Corn Oil: Add DMSO to the corn oil and mix thoroughly.[6]

  • 10% DMSO, 90% (20% SBE-β-CD in Saline): Prepare the SBE-β-CD solution first, then add the DMSO.[6]

Note: The suitability of each vehicle must be tested for the specific animal model and experimental goals. Toxicity and effects of the vehicle itself should be controlled for.

Formulation for Intravenous Administration

While less common in published preclinical efficacy studies, intravenous formulations can be prepared for pharmacokinetic or specific efficacy models.

Protocol 6: IV Formulation for Animal Studies

Procedure:

  • Dissolve this compound in a minimal amount of a suitable solvent like DMSO.

  • Further dilute with a pharmaceutically acceptable vehicle for intravenous injection, such as saline containing a solubilizing agent (e.g., cyclodextrin).

  • The final concentration of the initial solvent (e.g., DMSO) should be minimized to avoid toxicity.

  • Filter the final solution through a 0.22 µm sterile filter before administration.

Researchers should consult relevant literature for specific IV formulations used in rabbit or other animal models.[18]

Table 4: Example In Vivo Dosing Regimens from Murine Models

ModelAnimalDosing RouteFormulationDose RegimenReference
Invasive CandidiasisNeutropenic MiceOral GavageMethylcellulose20, 30, 40 mg/kg, twice daily[12][20]
Invasive AspergillosisNeutropenic MiceOral GavageNot specified7.5, 10 mg/kg, twice daily[18]
Intra-abdominal CandidiasisImmunocompetent MiceOral Gavage0.5% Methylcellulose30 mg/kg, single dose (PK)[19]

Visualizations

Mechanism of Action

This compound's primary target is the fungal cell wall. It non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex, preventing the synthesis of glucan polymers that are critical for cell wall integrity.[3][21] This leads to osmotic instability and fungal cell death.

G This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Enzyme Complex) This compound->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Loss of Integrity Leads to

Caption: this compound inhibits glucan synthase, disrupting fungal cell wall synthesis.

Experimental Workflow: In Vitro Susceptibility Testing

The workflow for determining the MIC of this compound involves a series of standardized steps to ensure reproducibility.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare this compound Stock Solution (DMSO) A1 Serial Dilution in 96-Well Plate P1->A1 P2 Prepare Fungal Inoculum A2 Inoculate Wells P2->A2 P3 Prepare Culture Medium (RPMI) P3->A1 A1->A2 A3 Incubate (35°C, 24h) A2->A3 R1 Read Plate (Visually or Spectrophotometer) A3->R1 R2 Determine MIC/MEC R1->R2 Start Start: Immunocompromised Mice Infection Induce Systemic Infection (e.g., IV C. auris) Start->Infection Wait Wait 24h Post-Infection Infection->Wait Treatment Begin Treatment: - this compound (Oral Gavage) - Vehicle Control - Comparator Drug Wait->Treatment Daily Continue Daily/BID Treatment (e.g., 7 days) Treatment->Daily Endpoints Assess Endpoints Daily->Endpoints Survival Survival Analysis (e.g., 21 days) Endpoints->Survival Primary Burden Fungal Burden in Organs (e.g., Kidney CFU) Endpoints->Burden Secondary

References

Investigating Ibrexafungerp in Combination with Other Antifungal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrexafungerp, the first-in-class triterpenoid glucan synthase inhibitor, represents a significant advancement in antifungal therapy. Its unique mechanism of action, targeting the fungal cell wall, and its oral bioavailability make it a promising candidate for combination therapy. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound with other major classes of antifungal agents, including azoles and polyenes. The information herein is intended to guide researchers in the preclinical assessment of this compound-based combination strategies against clinically relevant fungal pathogens such as Aspergillus and Candida species.

Rationale for Combination Therapy

The primary rationale for combining this compound with other antifungals is to achieve synergistic or additive effects, leading to enhanced efficacy, reduced dosage of individual agents (potentially minimizing toxicity), and a lower propensity for the development of resistance. This compound inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, while other antifungal classes target different cellular pathways. For instance, azoles inhibit ergosterol synthesis in the fungal cell membrane, and polyenes bind to ergosterol, leading to membrane disruption. The simultaneous disruption of both the cell wall and cell membrane can result in potent fungicidal activity.[1][2]

In Vitro Synergy Testing of this compound Combinations

In vitro studies are crucial for the initial assessment of antifungal combinations. The checkerboard microdilution method is a standard technique to determine the fractional inhibitory concentration index (FICI), which quantifies the nature of the interaction between two drugs.

Summary of In Vitro Synergy Data

The following tables summarize the quantitative data from studies investigating the in vitro synergy of this compound with various antifungal agents against Aspergillus species.

Table 1: In Vitro Interaction of this compound and Isavuconazole against Aspergillus fumigatus

Fungal StrainInteractionMedian FICI (Range)Reference
A. fumigatus NIH-4215Additive0.68 (0.38 - 1.06)[3]

Table 2: Synergy of this compound with Azoles against a Panel of Aspergillus spp. Isolates

CombinationPercentage of Isolates Showing Synergy (FICI ≤ 0.5)Reference
This compound + Isavuconazole62%[4][5]
This compound + Posaconazole54%[4][5]
This compound + Voriconazole53%[4][5]

Table 3: Interaction of this compound with Voriconazole, Isavuconazole, and Amphotericin B against Wild-Type (WT) and Azole-Resistant (AR) Aspergillus spp.

CombinationInteraction against WT StrainsInteraction against AR StrainsReference
This compound + VoriconazoleSynergyAdditive[5][6]
This compound + IsavuconazoleSynergyAdditive[5][6]
This compound + Amphotericin BSynergySynergy[5][6]
Experimental Protocol: Checkerboard Microdilution Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[4]

Materials:

  • This compound analytical powder

  • Partner antifungal agent (e.g., isavuconazole, voriconazole, amphotericin B)

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates

  • Spectrophotometer

  • Sterile water, DMSO, and other necessary reagents

Procedure:

  • Drug Preparation:

    • Prepare stock solutions of this compound and the partner antifungal in DMSO.

    • Create serial twofold dilutions of each drug in RPMI 1640 medium. For the checkerboard plate, prepare drug concentrations at 4x the final desired concentration.

  • Inoculum Preparation:

    • Culture the fungal isolate on potato dextrose agar for 5-7 days.

    • Prepare a spore suspension in sterile saline with 0.05% Tween 80.

    • Adjust the spore concentration to 0.5-2.5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.

  • Plate Setup:

    • Dispense 50 µL of RPMI 1640 into each well of a 96-well plate.

    • Add 50 µL of the 4x this compound dilutions horizontally and 50 µL of the 4x partner antifungal dilutions vertically. This creates a matrix of drug concentrations.

    • Include wells with each drug alone (growth controls) and a drug-free well.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well.

    • Incubate the plates at 35°C for 48-72 hours.

  • Reading the Results:

    • Determine the Minimal Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that shows complete inhibition of growth. For this compound and other glucan synthase inhibitors, the endpoint is the Minimal Effective Concentration (MEC), the lowest concentration causing the formation of small, dense, hyphal colonies.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results:

      • Synergy: FICI ≤ 0.5

      • Indifference (or Additive): 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Mechanism of Synergistic Action

The synergistic activity of this compound with azoles is attributed to the simultaneous attack on two critical fungal structures: the cell wall and the cell membrane.

cluster_0 Fungal Cell cluster_1 Cell Wall Synthesis cluster_2 Cell Membrane Synthesis This compound This compound GlucanSynthase β-(1,3)-D-Glucan Synthase This compound->GlucanSynthase Inhibits Glucan β-(1,3)-D-Glucan GlucanSynthase->Glucan Synthesizes CellWall Cell Wall Integrity Glucan->CellWall Maintains Synergy Synergistic Cell Death CellWall->Synergy Azoles Azoles LanosterolDemethylase Lanosterol 14α-demethylase Azoles->LanosterolDemethylase Inhibits Ergosterol Ergosterol LanosterolDemethylase->Ergosterol Synthesizes CellMembrane Cell Membrane Integrity Ergosterol->CellMembrane Maintains CellMembrane->Synergy

Caption: Mechanism of synergy between this compound and azoles.

In Vivo Efficacy of this compound Combinations

Animal models are essential for validating the in vitro findings and assessing the therapeutic potential of drug combinations in a physiological setting. Murine and rabbit models of invasive aspergillosis are commonly used.

Summary of In Vivo Data

Table 4: In Vivo Efficacy of this compound and Isavuconazole Combination in a Neutropenic Rabbit Model of Invasive Pulmonary Aspergillosis

Treatment GroupOutcomeReference
This compound (2.5 or 7.5 mg/kg/day) + Isavuconazole (40 mg/kg/day)Prolonged survival, decreased pulmonary injury, reduced fungal burden, and lower galactomannan levels compared to monotherapy.[3][7]
Experimental Protocol: Murine Model of Invasive Aspergillosis

This protocol describes a neutropenic murine model to evaluate the efficacy of this compound in combination with another antifungal agent.

Materials:

  • 6- to 8-week-old male mice (e.g., BALB/c)

  • Cyclophosphamide and cortisone acetate for immunosuppression

  • Aspergillus fumigatus isolate

  • This compound and partner antifungal for oral or intravenous administration

  • Anesthesia (e.g., isoflurane)

  • Intratracheal instillation device

Procedure:

  • Immunosuppression:

    • Administer cyclophosphamide (e.g., 150 mg/kg intraperitoneally) on days -4 and -1 relative to infection.

    • Administer cortisone acetate (e.g., 250 mg/kg subcutaneously) on day -1.

  • Infection:

    • On day 0, anesthetize the mice and infect them via intratracheal instillation with a defined inoculum of A. fumigatus conidia (e.g., 1 x 10^5 conidia in 20 µL of saline).

  • Treatment:

    • Initiate treatment 24 hours post-infection.

    • Administer this compound (e.g., 7.5 or 10 mg/kg orally, twice daily) and the partner antifungal at predetermined doses, both alone and in combination.[6]

    • Include a vehicle control group.

    • Continue treatment for a specified duration (e.g., 7-14 days).

  • Monitoring and Endpoints:

    • Monitor the mice daily for survival, weight loss, and clinical signs of illness.

    • At the end of the study, euthanize the surviving animals.

    • Harvest lungs and other organs (e.g., kidneys, brain) for quantitative fungal burden determination (CFU counts or qPCR).

    • Collect serum for biomarker analysis (e.g., galactomannan).

Experimental Workflow Diagram

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Logical Relationship checkerboard Checkerboard Assay fici Calculate FICI checkerboard->fici synergy_def Determine Synergy/ Additive/Antagonism fici->synergy_def in_vitro_synergy In Vitro Synergy (FICI ≤ 0.5) synergy_def->in_vitro_synergy Inform immunosuppression Immunosuppression (e.g., Cyclophosphamide) infection Fungal Infection (e.g., Intratracheal) immunosuppression->infection treatment Treatment Groups: - Vehicle - this compound - Partner Drug - Combination infection->treatment endpoints Monitor Endpoints: - Survival - Fungal Burden - Biomarkers treatment->endpoints in_vivo_efficacy Enhanced In Vivo Efficacy endpoints->in_vivo_efficacy Inform in_vitro_synergy->in_vivo_efficacy Suggests clinical_potential Potential for Clinical Combination Therapy in_vivo_efficacy->clinical_potential Supports

Caption: Experimental workflow for investigating this compound combinations.

Conclusion

The combination of this compound with other antifungal agents, particularly azoles, demonstrates significant synergistic or additive activity against key fungal pathogens like Aspergillus. The provided protocols for in vitro and in vivo studies offer a framework for researchers to further explore and validate these promising antifungal combinations. Such investigations are crucial for the development of novel therapeutic strategies to combat invasive fungal infections, especially those caused by resistant strains. The dual targeting of the fungal cell wall and cell membrane represents a powerful approach that warrants continued investigation in both preclinical and clinical settings.

References

Application Notes and Protocols: In Vitro Synergistic Effects of Ibrexafungerp with Azoles and Polyenes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ibrexafungerp is the first-in-class triterpenoid antifungal agent that inhibits the (1→3)-β-D-glucan synthase, an essential enzyme for the synthesis of a key fungal cell wall polymer.[1][2][3] This mechanism is distinct from azoles, which inhibit ergosterol synthesis, and polyenes, which bind to ergosterol, leading to fungal cell membrane disruption. The differing mechanisms of action provide a strong rationale for investigating combination therapy to enhance antifungal efficacy, overcome resistance, and broaden the spectrum of activity. These application notes provide a summary of in vitro data on the synergistic interactions of this compound with azoles and polyenes and detail the experimental protocols for assessing these effects.

Rationale for Synergy: Complementary Mechanisms of Action

The potential for synergy between this compound and azoles or polyenes stems from their targeting of different, yet critical, components of the fungal cell. This compound weakens the structural integrity of the cell wall by depleting β-glucan, while azoles and polyenes disrupt the fungal cell membrane's function and integrity by targeting ergosterol synthesis or the ergosterol molecule itself. This dual assault can lead to a more potent fungicidal or fungistatic effect than either agent alone.

G cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane Beta-1,3-D-Glucan Beta-1,3-D-Glucan Ergosterol Ergosterol This compound This compound Azoles Azoles Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Azoles->Lanosterol 14-alpha-demethylase inhibits Polyenes (Amphotericin B) Polyenes (Amphotericin B) Polyenes (Amphotericin B)->Ergosterol binds to & disrupts Glucan Synthase Glucan Synthase Glucan Synthase->Beta-1,3-D-Glucan synthesizes Lanosterol 14-alpha-demethylase->Ergosterol synthesizes

Caption: Complementary mechanisms of antifungal agents.

Quantitative Data Summary: In Vitro Synergy

In vitro studies, primarily using checkerboard broth microdilution assays, have consistently demonstrated additive to synergistic interactions between this compound and azole or polyene antifungals against various fungal pathogens, particularly Aspergillus species. Antagonism has not been observed in these combinations.[4]

Table 1: Synergistic Effects of this compound and Azoles against Aspergillus spp.

This compound CombinationFungal SpeciesNumber of IsolatesKey FindingInterpretationReference
Isavuconazole Aspergillus fumigatus1Median FICI: 0.68Additive[5]
Isavuconazole Aspergillus spp.5062% of isolates showed synergySynergy[4]
Posaconazole Aspergillus spp.5054% of isolates showed synergySynergy[4]
Voriconazole Aspergillus spp.5053% of isolates showed synergySynergy[4]
Voriconazole/Isavuconazole Wild-Type Aspergillus spp.4In vitro synergy observedSynergy[6][7]
Voriconazole/Isavuconazole Azole-Resistant Aspergillus spp.2Additive effect observedAdditive[6][7]

Table 2: Synergistic Effects of this compound and Polyenes against Aspergillus spp.

This compound CombinationFungal SpeciesNumber of IsolatesKey FindingInterpretationReference
Amphotericin B Wild-Type Aspergillus spp.4In vitro synergy observedSynergy[6][7]
Amphotericin B Azole-Resistant Aspergillus spp.2In vitro synergy observedSynergy[6][7]
Liposomal Amphotericin B Rhizopus delemar, Mucor circinelloides-Significant enhancement in survival (in vivo)Synergy[8]

Experimental Protocols

The checkerboard broth microdilution method is the standard for evaluating in vitro synergy. The following protocol is a synthesized methodology based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[9][10]

3.1. Objective: To determine the in vitro interaction between this compound and an azole or polyene agent against a specific fungal isolate.

3.2. Materials:

  • This compound analytical powder

  • Azole or Polyene analytical powder (e.g., voriconazole, amphotericin B)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • RPMI 1640 medium with L-glutamine, without bicarbonate

  • MOPS buffer (0.165 M), pH 7.0

  • 2% Glucose solution

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate, cultured on appropriate agar (e.g., Potato Dextrose Agar)

  • Spectrophotometer (450 nm) or inverted microscope

  • Sterile, deionized water

3.3. Methodology Workflow:

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis A Prepare Drug Stock Solutions (e.g., in DMSO) B Prepare Fungal Inoculum (0.5–2.5 x 10^5 CFU/mL in RPMI) D Create 2D Serial Dilutions: Drug A (this compound) horizontally Drug B (Azole/Polyene) vertically A->D C Prepare Assay Medium (RPMI + 2% Glucose + MOPS) E Inoculate all wells (except sterility control) with fungal suspension B->E C->D D->E F Include Controls: - Growth Control (no drug) - Sterility Control (no inoculum) - Single Drug MICs E->F G Incubate at 35-37°C for 24-48 hours F->G H Read MIC/MEC for each well (Visually or Spectrophotometrically) G->H I Calculate Fractional Inhibitory Concentration Index (FICI) H->I

Caption: Workflow for checkerboard synergy testing.

3.4. Step-by-Step Protocol:

  • Prepare Drug Stock Solutions: Dissolve this compound and the second antifungal agent in DMSO to create high-concentration stock solutions (e.g., 1600 µg/mL).

  • Prepare Fungal Inoculum:

    • Harvest fungal cells from a fresh culture.

    • Adjust the suspension in sterile water to a cell density corresponding to a 0.5 McFarland standard.

    • Perform a final dilution in the assay medium (RPMI + 2% Glucose + MOPS) to achieve a final working concentration of approximately 0.5–2.5 x 10⁵ CFU/mL.[10]

  • Set up the Checkerboard Plate:

    • Dispense 100 µL of assay medium into all wells of a 96-well plate.

    • Create serial dilutions of this compound along the x-axis (e.g., columns 1-10) and the comparator drug along the y-axis (e.g., rows A-G). This creates a matrix of drug concentrations.

    • Column 11 should contain only dilutions of this compound (for its individual MIC).

    • Row H should contain only dilutions of the comparator drug (for its individual MIC).

    • Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).

  • Inoculation: Add 100 µL of the final fungal inoculum to each well, except for the sterility control. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35-37°C for 24 to 48 hours.[11]

  • Reading Results:

    • Determine the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) for each drug alone and for every combination.

    • The MIC is the lowest concentration showing complete (or near-complete) inhibition of growth.

    • The MEC (for glucan synthase inhibitors like this compound) is the lowest concentration at which small, rounded, compact hyphal forms are observed compared to the long, filamentous hyphae in the growth control well.[11]

Data Interpretation: Fractional Inhibitory Concentration Index (FICI)

The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

4.1. FICI Calculation:

The FICI is calculated for each well that shows growth inhibition using the following formula:

FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

The FICI value for the combination is the lowest FICI calculated among all inhibitory wells.

4.2. Interpretation of FICI Values:

The calculated FICI value is used to classify the nature of the drug interaction.

Caption: Interpretation of FICI values in synergy testing.

References

Using Ibrexafungerp to Study Fungal Biofilm Formation and Disruption: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ibrexafungerp, a first-in-class triterpenoid antifungal, for the in vitro study of fungal biofilm formation and disruption. The provided protocols and data will enable researchers to effectively assess the antibiofilm properties of this compound and similar compounds against a variety of fungal pathogens.

Introduction to this compound and Fungal Biofilms

Fungal biofilms are complex, structured communities of fungal cells encased in a self-produced extracellular matrix. These biofilms exhibit increased resistance to antifungal agents and host immune responses, making them a significant challenge in clinical settings. This compound offers a unique mechanism of action by inhibiting the enzyme β-(1,3)-D-glucan synthase, which is crucial for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall and the biofilm matrix.[1][2][3] This disruption of the cell wall integrity leads to fungal cell lysis and death.[2][3][4] Notably, this compound has demonstrated potent activity against a broad spectrum of fungal pathogens, including biofilm-forming Candida species that are resistant to other classes of antifungals.[1][5][6]

Data Presentation: In Vitro Efficacy of this compound Against Fungal Biofilms

The following tables summarize the in vitro activity of this compound against planktonic and biofilm forms of various Candida species. This data is essential for designing experiments and understanding the potency of this compound as an antibiofilm agent.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Planktonic Candida spp.

Fungal SpeciesThis compound MIC Range (µg/mL)Geometric Mean MIC (µg/mL)
Candida albicans0.016 - 0.50.062
Candida auris0.5 - 1.0 (MIC50/MIC90)Not Reported
Candida glabrataNot Reported0.25
Candida parapsilosisNot Reported0.5
Candida tropicalis0.06 - ≥80.517
Candida kruseiNot Reported1.0

Data compiled from multiple sources.[5][7]

Table 2: this compound Activity Against Mature Candida spp. Biofilms

Fungal SpeciesMinimum Biofilm Eradication Concentration (MBEC) Range (µg/mL)
Candida albicans>64
Candida auris16 - >64
Candida parapsilosis>64

MBEC is the lowest concentration of an antifungal agent required to eradicate a pre-formed biofilm.[8][9][10]Data presented here is based on a study comparing multiple antifungals.[8]

Experimental Protocols

These protocols provide detailed methodologies for assessing the impact of this compound on fungal biofilm formation and for determining its efficacy against pre-formed (mature) biofilms.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Fungal Cells

This protocol follows the standardized broth microdilution method (CLSI M27-A or equivalent) to determine the MIC of this compound against planktonic fungal cells.[11][12]

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO)

  • Fungal isolates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.

  • Drug Dilution: Prepare a stock solution of this compound in the appropriate solvent. Perform serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate to achieve the desired concentration range.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the serially diluted this compound, as well as to a drug-free growth control well. Include a sterility control well containing only medium.

  • Incubation: Incubate the microtiter plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.[12] For agents like this compound that inhibit cell wall synthesis, the endpoint is often defined as the concentration that leads to at least a 50% reduction in turbidity as determined visually or spectrophotometrically.

Protocol 2: Fungal Biofilm Formation and Assessment of this compound's Inhibitory Activity

This protocol describes how to grow fungal biofilms in a 96-well plate format and assess the ability of this compound to prevent their formation.

Materials:

  • Fungal isolates

  • RPMI 1640 medium (or other suitable biofilm-promoting medium)

  • Sterile 96-well flat-bottom microtiter plates

  • This compound

  • Incubator (37°C)

  • Phosphate-buffered saline (PBS)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal cell suspension in RPMI 1640 medium at a concentration of 1 x 106 CFU/mL.

  • Biofilm Formation with this compound:

    • Add 100 µL of the fungal inoculum to the wells of a 96-well plate.

    • Add 100 µL of serially diluted this compound in RPMI 1640 to the wells to achieve the desired final concentrations. Include a drug-free control.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells twice with sterile PBS to remove non-adherent, planktonic cells.

  • Quantification of Biofilm Metabolic Activity (XTT Assay):

    • Prepare the XTT-menadione solution according to the manufacturer's instructions.

    • Add 100 µL of the XTT-menadione solution to each well and to a blank control well (no biofilm).

    • Incubate the plate in the dark at 37°C for 1-3 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • The reduction in absorbance in the presence of this compound compared to the drug-free control indicates the inhibition of biofilm formation.

Protocol 3: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol is designed to determine the concentration of this compound required to eradicate a pre-formed, mature biofilm.[8][13]

Materials:

  • Calgary Biofilm Device (or similar peg-lid 96-well plate system)

  • Mature fungal biofilms (formed as described in Protocol 2, step 2, without the addition of the drug)

  • This compound

  • RPMI 1640 medium

  • Sterile 96-well plates

  • PBS

  • Appropriate agar plates for CFU enumeration (e.g., Sabouraud Dextrose Agar)

  • Sonicator

Procedure:

  • Biofilm Formation: Form mature biofilms on the pegs of the Calgary Biofilm Device by incubating the lid with the pegs in a 96-well plate containing the fungal inoculum (1 x 106 CFU/mL in RPMI 1640) for 24-48 hours at 37°C.

  • Washing: After incubation, gently wash the peg lid by immersing it in a 96-well plate containing sterile PBS to remove non-adherent cells.

  • This compound Challenge: Place the peg lid into a new 96-well plate containing serial twofold dilutions of this compound in RPMI 1640. Include a drug-free control.

  • Incubation: Incubate the plate for a further 24 hours at 37°C.

  • Recovery and Quantification:

    • Wash the peg lid again in PBS.

    • Place the peg lid into a new 96-well plate containing sterile PBS or recovery medium.

    • Disrupt the biofilms from the pegs by sonication.

    • Perform serial dilutions of the resulting cell suspensions and plate them onto appropriate agar plates.

    • Incubate the plates at 35°C for 24-48 hours and count the colony-forming units (CFUs).

  • MBEC Determination: The MBEC is the lowest concentration of this compound that results in no viable cells (0 CFU) recovered from the pegs.

Visualizing Experimental Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflows and the mechanism of action of this compound.

experimental_workflow_biofilm_inhibition cluster_prep Preparation cluster_assay Assay cluster_quantification Quantification fungal_culture Fungal Culture inoculum_prep Inoculum Preparation (1x10^6 CFU/mL) fungal_culture->inoculum_prep plate_setup Add Inoculum and This compound to 96-Well Plate inoculum_prep->plate_setup drug_dilution This compound Serial Dilution drug_dilution->plate_setup incubation Incubate (24-48h, 37°C) plate_setup->incubation Biofilm Formation wash Wash with PBS incubation->wash xtt_assay XTT Assay wash->xtt_assay readout Measure Absorbance (490 nm) xtt_assay->readout

Caption: Workflow for assessing this compound's inhibition of biofilm formation.

experimental_workflow_mbec cluster_formation Biofilm Formation cluster_challenge Drug Challenge cluster_recovery Recovery & Quantification inoculum_prep Prepare Fungal Inoculum biofilm_growth Grow Biofilms on Pegs (24-48h, 37°C) inoculum_prep->biofilm_growth wash1 Wash Pegs (PBS) biofilm_growth->wash1 drug_exposure Expose Biofilms to This compound Dilutions wash1->drug_exposure incubation Incubate (24h, 37°C) drug_exposure->incubation wash2 Wash Pegs (PBS) incubation->wash2 disruption Disrupt Biofilms (Sonication) wash2->disruption plating Serial Dilution & Plating disruption->plating cfu_count Count CFUs plating->cfu_count ibrexafungerp_moa cluster_fungus Fungal Cell cell_wall Fungal Cell Wall glucan_synthase β-(1,3)-D-glucan Synthase beta_glucan β-(1,3)-D-glucan glucan_synthase->beta_glucan synthesis disruption Disruption of Cell Wall Integrity glucan_synthase->disruption beta_glucan->cell_wall component of This compound This compound This compound->glucan_synthase inhibits lysis Cell Lysis & Death disruption->lysis

References

Ibrexafungerp as a Tool for Studying Fungal Cell Wall Biosynthesis Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The fungal cell wall is a dynamic and essential structure, crucial for maintaining cell integrity, morphology, and viability. Its unique composition, particularly the absence of similar structures in mammalian cells, makes it an attractive target for antifungal drug development.[1][2][3] A key component of the cell wall in most pathogenic fungi is β-(1,3)-D-glucan, a polymer synthesized by the enzyme complex (1,3)-β-D-glucan synthase.[1][4] Ibrexafungerp (formerly SCY-078) is a first-in-class, orally bioavailable triterpenoid antifungal agent that specifically inhibits this enzyme.[4][5][6] Unlike the echinocandins, which are cyclic lipopeptides, this compound's distinct structure and binding characteristics provide a valuable tool for researchers studying fungal cell wall biosynthesis, stress response pathways, and mechanisms of antifungal resistance.[4][6][7]

This document provides detailed application notes and protocols for utilizing this compound as a research tool for scientists and drug development professionals.

Mechanism of Action

This compound exerts its antifungal activity by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[4][8] This enzyme is a transmembrane complex composed of a catalytic subunit (encoded by FKS genes) and a regulatory Rho1p GTPase subunit.[4] By binding to the catalytic subunit, this compound blocks the polymerization of UDP-glucose into β-(1,3)-D-glucan chains.[4] The depletion of this critical polymer compromises the structural integrity of the fungal cell wall, leading to increased osmotic permeability, cell lysis, and ultimately, fungal cell death.[4][9][10][11] While its target is the same as the echinocandins, this compound's binding site is not identical, which results in limited cross-resistance with many echinocandin-resistant strains, particularly those with mutations in the FKS genes.[4][6][8]

G cluster_membrane Plasma Membrane cluster_cell_wall Fungal Cell Wall GS Glucan Synthase (FKS1/FKS2 subunit) Glucan β-(1,3)-D-Glucan Polymer GS->Glucan Synthesis Lysis Cell Wall Instability & Cell Lysis Glucan->Lysis UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->GS Polymerization This compound This compound This compound->GS Non-competitive Inhibition

Caption: Mechanism of action of this compound.

Applications in Fungal Research

This compound's specific mechanism of action makes it a powerful tool for:

  • Probing (1,3)-β-D-Glucan Synthase Function: As a potent inhibitor, it can be used to study the kinetics and regulation of the glucan synthase complex in various fungal species.

  • Investigating Cell Wall Integrity (CWI) and Stress Response Pathways: Inhibition of glucan synthesis induces significant cell wall stress, activating compensatory signaling pathways such as the PKC, HOG, and Calcineurin pathways.[2] This often results in an upregulation of chitin synthesis as a survival mechanism. Researchers can use this compound to induce this stress response and study the signaling components and downstream effects, such as changes in cell wall composition.

  • Studying Antifungal Synergy: this compound can be tested in combination with other antifungal agents that have different mechanisms of action (e.g., azoles targeting ergosterol synthesis or polyenes binding to ergosterol).[1] Weakening the cell wall with this compound may increase the penetration or efficacy of other drugs, revealing synergistic interactions.[12][13]

  • Evaluating Mechanisms of Resistance: It can be used to select for resistant mutants and analyze mutations in the FKS genes, helping to elucidate the molecular basis of resistance to glucan synthase inhibitors.[8]

G This compound This compound Inhibition Inhibition of β-(1,3)-D-Glucan Synthase This compound->Inhibition Stress Cell Wall Stress Inhibition->Stress CWI Activation of Cell Wall Integrity (CWI) Pathway (PKC, HOG, Calcineurin) Stress->CWI Chitin Increased Chitin Synthesis CWI->Chitin Repair Cell Wall Remodeling & Repair Chitin->Repair

Caption: Fungal cell wall stress response to this compound.

Quantitative Data Summary: In Vitro Activity

The following tables summarize the in vitro activity of this compound against a range of clinically relevant fungal isolates. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. For filamentous fungi like Aspergillus, the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of small, compact hyphal forms, is often used.

Table 1: In Vitro Activity of this compound against Candida Species

SpeciesNo. of IsolatesTesting MethodMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Geometric Mean MIC (mg/L)Reference(s)
C. albicans163EUCAST0.016–0.50.060.1250.062[14][15]
C. albicans (Flu-S)71CLSI (pH 7.0)--0.03-[16]
C. albicans (Flu-R)36CLSI (pH 7.0)--0.03-[16]
C. glabrata60EUCAST0.03–40.250.50.297[14][15]
C. glabrata (WT)-CLSI1–2---
C. parapsilosis108EUCAST0.016–80.540.660[14][15]
C. tropicalis40EUCAST0.06–≥80.520.517[14][15]
C. krusei29EUCAST0.25–1110.666[14][15]
C. auris54CLSI0.25–2110.764[17]
C. auris122EUCAST0.06–20.50.5-[18]
C. auris>400CLSI/EUCAST-0.51-[6][19]

Table 2: In Vitro Activity of this compound against Aspergillus Species

SpeciesNo. of IsolatesTesting MethodMEC Range (mg/L)MEC₅₀ (mg/L)MEC₉₀ (mg/L)Geometric Mean MEC (mg/L)Reference(s)
A. fumigatus (Azole-S)49EUCAST0.015–0.250.030.060.040[20]
A. fumigatus (Azole-R)44EUCAST0.015–0.50.030.250.092[20]
A. flavus21EUCAST0.015–0.120.030.060.034[20]
A. niger14EUCAST0.015–0.120.030.060.034[20]
A. terreus16EUCAST0.015–0.120.030.060.030[20]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antifungal Susceptibility Testing (EUCAST) E.Def 7.3.1 methodologies for yeasts.[14][17][21]

Materials:

  • This compound powder (stock solution prepared in DMSO).

  • Fungal isolates (e.g., Candida spp.).

  • RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with MOPS.

  • Sterile 96-well flat-bottom microtiter plates.

  • Spectrophotometer or plate reader (optional, for quantitative reading).

  • Sterile, flat-bottom 96-well microtiter plates.

  • Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258).

Procedure:

  • Isolate Preparation:

    • Subculture the fungal isolate onto Sabouraud Dextrose Agar and incubate for 24 hours at 35°C to ensure purity and viability.

    • Prepare a starting inoculum by suspending several colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of this compound in RPMI medium in a 96-well plate to achieve final concentrations typically ranging from 0.008 to 8 mg/L.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions. The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.[15]

    • Reading can be done visually or with a spectrophotometer at 530 nm.

G start Start prep_isolate Prepare Fungal Inoculum (0.5 McFarland, then dilute) start->prep_isolate prep_drug Prepare Serial Dilutions of this compound in Plate start->prep_drug inoculate Inoculate Plate with Fungal Suspension prep_isolate->inoculate prep_drug->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read Read MIC Endpoint (≥50% growth inhibition) incubate->read end End read->end

Caption: Workflow for broth microdilution susceptibility testing.

Protocol 2: (1,3)-β-D-Glucan Synthase Inhibition Assay (Enzymatic Assay)

This is a generalized protocol for measuring the direct inhibitory effect of this compound on glucan synthase activity from fungal cell extracts.

Materials:

  • Fungal culture.

  • Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • Glass beads or homogenizer for cell disruption.

  • Reaction buffer (e.g., HEPES buffer containing GTPγS, BSA, and ethylene glycol).

  • Substrate: UDP-[¹⁴C]-glucose.

  • This compound at various concentrations.

  • 75% ethanol, 10% trichloroacetic acid (TCA).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Enzyme Preparation:

    • Grow fungal cells to mid-log phase and harvest by centrifugation.

    • Lyse cells mechanically (e.g., bead beating) in cold lysis buffer to prepare a crude membrane fraction.

    • Determine the total protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Inhibition Assay:

    • Set up reaction tubes containing reaction buffer, the fungal membrane preparation (enzyme source), and varying concentrations of this compound (or DMSO as a control).

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the substrate, UDP-[¹⁴C]-glucose.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for 60 minutes.

  • Quantification of Glucan Synthesis:

    • Stop the reaction by adding 10% TCA.

    • Collect the synthesized, radiolabeled glucan polymer (which is acid-insoluble) by vacuum filtration onto glass fiber filters.

    • Wash the filters extensively with 75% ethanol to remove unincorporated UDP-[¹⁴C]-glucose.

    • Place the dried filters in scintillation vials with scintillation fluid.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the inhibition curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity).

Protocol 3: Analysis of Cell Wall Integrity Response (Chitin Staining)

This protocol uses a fluorescent stain to visualize and quantify the compensatory increase in chitin deposition in the fungal cell wall following treatment with this compound.

Materials:

  • Fungal culture (e.g., Candida albicans).

  • YPD or other suitable growth medium.

  • This compound (at a sub-inhibitory concentration, e.g., 1/4x MIC).

  • Calcofluor White stain solution (fluorescent brightener that binds to chitin).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Procedure:

  • Treatment:

    • Grow fungal cells in liquid medium to early log phase.

    • Divide the culture into two flasks: one control (add DMSO) and one treatment (add this compound to a final concentration of 1/4x MIC).

    • Incubate for a defined period (e.g., 4-6 hours) under normal growth conditions.

  • Staining:

    • Harvest cells from both cultures by centrifugation.

    • Wash the cells twice with PBS.

    • Resuspend the cells in a solution of Calcofluor White (e.g., 10 µg/mL in PBS).

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Visualization and Quantification:

    • Wash the cells twice with PBS to remove excess stain.

    • Resuspend in a small volume of PBS and mount on a microscope slide.

    • Visualize the cells using a fluorescence microscope with a DAPI filter set.

    • Capture images of multiple fields for both control and treated samples.

    • Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ). An increase in fluorescence in the this compound-treated cells indicates an upregulation of chitin synthesis.

Protocol 4: In Vitro Synergy Testing (Checkerboard Assay)

This protocol is used to assess the interaction between this compound and a second antifungal agent.

Materials:

  • Same materials as Protocol 1, plus a second antifungal agent (e.g., isavuconazole).[12]

Procedure:

  • Plate Setup:

    • Prepare a 96-well plate. Along the x-axis, create serial twofold dilutions of this compound.

    • Along the y-axis, create serial twofold dilutions of the second antifungal agent.

    • This creates a matrix of wells with varying concentrations of both drugs. Include wells with each drug alone, as well as a drug-free growth control.

  • Inoculation and Incubation:

    • Inoculate the entire plate with a standardized fungal inoculum as described in Protocol 1.

    • Incubate at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the MIC for each drug alone and for every combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows inhibition:

      • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Conclusion

This compound is a highly specific and potent inhibitor of fungal (1,3)-β-D-glucan synthase. Its unique triterpenoid structure, oral bioavailability, and activity against many echinocandin-resistant strains make it not only a promising therapeutic agent but also an invaluable tool for the research community.[4][5][22] By using the protocols outlined in this document, researchers can effectively employ this compound to dissect the complexities of fungal cell wall biosynthesis, explore the intricate cell wall stress response pathways, and investigate novel antifungal combination strategies.

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Acquired Resistance to Ibrexafungerp in Candida

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating acquired resistance to Ibrexafungerp in Candida species. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Candida isolate shows reduced susceptibility to this compound. What is the most common mechanism of resistance?

A1: The primary and most well-documented mechanism of acquired resistance to this compound in Candida species involves mutations in the target enzyme, (1→3)-β-D-glucan synthase.[1][2] Specifically, point mutations occur in the FKS1 and FKS2 genes, which encode the catalytic subunits of this enzyme.[3] While this compound and echinocandins share the same target, their binding sites are not identical, which is why some echinocandin-resistant isolates with FKS mutations remain susceptible to this compound.[4]

Q2: How can I confirm if my resistant Candida isolate has mutations in the FKS1 or FKS2 genes?

A2: The most definitive method is to sequence the "hot spot" regions of the FKS1 and FKS2 genes, where resistance-conferring mutations commonly occur.[3][5] A detailed protocol for this is provided below.

Q3: I have identified an FKS mutation. How can I determine its impact on this compound susceptibility?

A3: You can perform an in vitro glucan synthase activity assay to determine the 50% inhibitory concentration (IC50) of this compound for the glucan synthase enzyme extracted from your mutant and wild-type strains. A significant increase in the IC50 value for the mutant enzyme indicates that the mutation directly reduces the drug's inhibitory activity.[6] A detailed protocol is available in the "Experimental Protocols" section.

Q4: Are there any resistance mechanisms other than FKS mutations?

A4: While FKS mutations are the primary mechanism, other factors could contribute to reduced susceptibility. These may include upregulation of the cell wall integrity (CWI) pathway, which acts as a general stress response, and potentially the overexpression of efflux pumps.[4][7] However, the direct role of efflux pumps in this compound resistance is less characterized compared to their role in azole resistance.[8][9][10]

Q5: My this compound-resistant isolate does not have any FKS mutations. What should I investigate next?

A5: In the absence of FKS mutations, you should consider investigating non-target-based mechanisms. Two potential areas of investigation are:

  • Cell Wall Integrity (CWI) Pathway Activation: Chronic exposure to cell wall-targeting antifungals can lead to the upregulation of the CWI pathway, resulting in a more robust cell wall that can better withstand drug-induced stress.[7][11] You can assess the activation of this pathway by examining the phosphorylation status of key kinases (e.g., Mkc1) or by quantifying cell wall components like chitin.

  • Efflux Pump Activity: Although not as established for this compound as for azoles, overexpression of efflux pumps could potentially reduce intracellular drug concentrations.[8][9][12] You can screen for this using a fluorescent dye efflux assay.

Troubleshooting Guides

Problem 1: Inconsistent or failed PCR amplification of FKS hot spot regions.
  • Possible Cause: Poor DNA quality.

    • Solution: Ensure high-quality genomic DNA is extracted from your Candida isolates. Use a standardized extraction kit and verify DNA integrity and purity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

  • Possible Cause: Inappropriate primer design.

    • Solution: Use validated primers for the specific Candida species you are studying. The FKS genes can have high homology, so species-specific primers are crucial for accurate amplification.[13]

  • Possible Cause: Incorrect PCR cycling conditions.

    • Solution: Optimize the annealing temperature for your specific primers and polymerase using a gradient PCR. Ensure sufficient extension time for the amplicon size.

Problem 2: High background in the in vitro glucan synthase assay.
  • Possible Cause: Contamination of the enzyme preparation.

    • Solution: Prepare fresh microsomal fractions from your Candida isolates. Ensure all buffers and reagents are sterile and free of contaminating glucans.

  • Possible Cause: Non-specific binding of the radioactive substrate.

    • Solution: Include appropriate controls, such as a reaction with no enzyme and a reaction with a known potent inhibitor (like a high concentration of an echinocandin) to determine the baseline.

Problem 3: No significant difference in dye efflux between my resistant and susceptible isolates.
  • Possible Cause: The resistance mechanism is not related to efflux pump overexpression.

    • Solution: Focus your investigation on other mechanisms, such as FKS gene mutations or cell wall modifications.

  • Possible Cause: The chosen fluorescent dye is not a substrate for the relevant efflux pump.

    • Solution: Try different fluorescent substrates. Rhodamine 6G is a common substrate for ABC transporters, while Nile Red can be a substrate for a broader range of pumps.[9][10][12]

  • Possible Cause: Insufficient de-energization of cells before the assay.

    • Solution: Ensure cells are adequately starved of glucose to deplete intracellular ATP before adding the dye and initiating efflux with a glucose pulse.

Quantitative Data Summary

Table 1: this compound MICs against Candida Species with and without FKS Mutations

Candida SpeciesGenotypeThis compound MIC Range (µg/mL)Reference
C. albicansWild-Type FKS10.016 - 2[5]
C. albicansFKS1 mutant0.5 - >4[5]
C. glabrataWild-Type FKS1/20.016 - 8[5]
C. glabrataFKS1/2 mutant0.25 - 4[5]
C. tropicalisWild-Type FKS10.06 - ≥8[5]
C. tropicalisFKS1 mutant0.5 - 1[14]
C. parapsilosisWild-Type0.5 - 2[5]
C. kruseiWild-Type0.125 - 1[14]
C. aurisWild-Type0.5 - 1.0

Experimental Protocols

Protocol 1: Sequencing of FKS1 and FKS2 Hot Spot Regions

1. Genomic DNA Extraction:

  • Culture Candida isolates overnight in YPD broth.

  • Harvest cells by centrifugation.

  • Extract genomic DNA using a commercial yeast DNA extraction kit, following the manufacturer's instructions.

2. PCR Amplification:

  • Design or obtain primers flanking the hot spot regions of FKS1 and FKS2 for your Candida species of interest.[3][5][13]

  • Set up PCR reactions with a high-fidelity DNA polymerase.

  • Use the following typical cycling conditions, optimizing the annealing temperature as needed:

    • Initial denaturation: 95°C for 5 minutes.
    • 35 cycles of:

    • Denaturation: 95°C for 30 seconds.

    • Annealing: 55-60°C for 30 seconds.

    • Extension: 72°C for 1 minute.

      • Final extension: 72°C for 10 minutes.

3. PCR Product Purification and Sequencing:

  • Run the PCR products on an agarose gel to confirm amplification.

  • Purify the PCR products using a commercial PCR purification kit.

  • Send the purified products for Sanger sequencing using the same primers used for amplification.

4. Sequence Analysis:

  • Align the obtained sequences with the wild-type FKS1 and FKS2 reference sequences for your Candida species.

  • Identify any nucleotide changes that result in amino acid substitutions in the hot spot regions.

Protocol 2: In Vitro Glucan Synthase Activity Assay

1. Microsome Preparation:

  • Grow Candida cells to mid-log phase in YPD broth.

  • Harvest cells and wash with breaking buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM PMSF).

  • Disrupt cells using glass beads or a French press.

  • Centrifuge the lysate at low speed to remove cell debris.

  • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomes in a storage buffer and determine the protein concentration.

2. Glucan Synthase Assay:

  • Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl pH 7.5), GTPγS, and the substrate UDP-[3H]-glucose.[15][16]

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the microsomal enzyme preparation.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding ethanol.

  • Filter the reaction mixture through a glass fiber filter to capture the synthesized [3H]-glucan.

  • Wash the filter extensively to remove unincorporated UDP-[3H]-glucose.

  • Measure the radioactivity on the filter using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each this compound concentration relative to a no-drug control.

  • Plot the percentage of inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Fluorescent Dye Efflux Assay

1. Cell Preparation:

  • Grow Candida isolates to mid-log phase.

  • Harvest cells, wash twice with PBS, and resuspend in PBS without glucose to de-energize the cells for 1-2 hours at 30°C with shaking.[9][10][12]

2. Dye Loading:

  • Add a fluorescent dye (e.g., Rhodamine 6G to a final concentration of 10 µM or Nile Red to a final concentration of 7 µM) to the de-energized cell suspension.[9][12]

  • Incubate for 30-60 minutes at 30°C to allow for dye uptake.

3. Efflux Initiation and Measurement:

  • Wash the cells with PBS to remove extracellular dye.

  • Resuspend the cells in PBS.

  • Initiate efflux by adding glucose to a final concentration of 2%.

  • At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the cell suspension, centrifuge, and measure the fluorescence of the supernatant using a fluorometer.

  • Alternatively, monitor the decrease in intracellular fluorescence over time using flow cytometry.[12]

4. Data Analysis:

  • Compare the rate of dye efflux between the resistant and susceptible isolates. An increased rate of efflux in the resistant isolate suggests the involvement of efflux pumps.

Visualizations

Ibrexafungerp_Resistance_Workflow cluster_phenotype Phenotypic Characterization cluster_genotype Genotypic Analysis cluster_biochemical Biochemical & Cellular Analysis phenotype Reduced this compound Susceptibility (Increased MIC) fks_seq Sequence FKS1/FKS2 Hot Spot Regions phenotype->fks_seq fks_mutation FKS Mutation Identified? fks_seq->fks_mutation no_fks_mutation No FKS Mutation fks_mutation->no_fks_mutation No gs_assay In Vitro Glucan Synthase Assay fks_mutation->gs_assay Yes cwi_assay Cell Wall Integrity Pathway Analysis no_fks_mutation->cwi_assay efflux_assay Efflux Pump Activity Assay no_fks_mutation->efflux_assay increased_ic50 Increased IC50 gs_assay->increased_ic50 cwi_upregulated CWI Pathway Upregulated cwi_assay->cwi_upregulated efflux_increased Increased Efflux efflux_assay->efflux_increased

Caption: Experimental workflow for investigating this compound resistance.

Cell_Wall_Integrity_Pathway cluster_stress Cell Wall Stress cluster_pathway Signaling Cascade cluster_response Cellular Response stress This compound pkc1 Pkc1 stress->pkc1 bck1 Bck1 pkc1->bck1 mkk1_2 Mkk1/2 bck1->mkk1_2 mkc1 Mkc1 (Slt2) mkk1_2->mkc1 rlm1 Rlm1 mkc1->rlm1 response Cell Wall Reinforcement (e.g., increased chitin synthesis) rlm1->response

Caption: Simplified Cell Wall Integrity (CWI) signaling pathway in Candida.

Logical_Relationships cluster_resistance Acquired this compound Resistance cluster_mechanisms Potential Mechanisms cluster_consequences Functional Consequences resistance Reduced Susceptibility fks_mut FKS Gene Mutations (Primary) resistance->fks_mut cwi_up CWI Pathway Upregulation (Compensatory) resistance->cwi_up efflux_up Efflux Pump Upregulation (Potential) resistance->efflux_up altered_target Altered Drug Target fks_mut->altered_target robust_wall More Robust Cell Wall cwi_up->robust_wall reduced_drug Reduced Intracellular Drug efflux_up->reduced_drug

Caption: Logical relationships between resistance mechanisms.

References

Technical Support Center: Ibrexafungerp and FKS Gene Mutations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of FKS gene mutations in Ibrexafungerp resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to the FKS genes?

This compound is a first-in-class triterpenoid antifungal agent that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2][3] This inhibition is achieved by targeting the β-(1,3)-D-glucan synthase enzyme complex.[1][2][4] The catalytic subunit of this enzyme is encoded by the FKS genes (e.g., FKS1, FKS2, and FKS3)[1][5]. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death.[1][3][6]

Q2: Does this compound have the same binding site on the β-(1,3)-D-glucan synthase as echinocandins?

No, the binding sites for this compound and echinocandins on the β-(1,3)-D-glucan synthase are not identical, although they may partially overlap.[1] This distinction is a key reason why this compound can retain activity against some fungal strains that have developed resistance to echinocandins due to FKS mutations.[1][4][7]

Q3: Can mutations in the FKS genes lead to this compound resistance?

Yes, certain mutations in the FKS genes can lead to reduced susceptibility or resistance to this compound.[1][2] While this compound is effective against many echinocandin-resistant strains with FKS mutations, specific mutations, particularly deletions, have been shown to significantly increase the Minimum Inhibitory Concentration (MIC) of this compound.[1][2] For instance, deletion mutations in FKS1 (F625del) and FKS2 (F659del) have been reported to cause substantial increases in the MIC50 for this compound.[1][2]

Q4: What are the known FKS mutations that can affect this compound susceptibility?

Several mutations within the "hot spot" regions of FKS1 and FKS2 that are known to confer echinocandin resistance have been evaluated for their impact on this compound susceptibility. While this compound maintains activity against many of these mutants, some specific amino acid substitutions have been associated with elevated this compound MICs.[8][9][10] For example, mutations at the beginning of the hot spot sequence, such as those affecting F659 in C. glabrata and F641 in C. albicans, have been linked to higher this compound MIC values compared to mutations in the central part of the hot spot.[8][9][10]

Troubleshooting Guides

Problem: My fungal isolates show resistance to echinocandins. Will they also be resistant to this compound?

Possible Cause: The isolates may harbor mutations in the FKS genes.

Solution:

  • Determine the specific FKS mutation: Sequence the "hot spot" regions of the FKS1 and FKS2 genes to identify the specific amino acid substitution.

  • Perform antifungal susceptibility testing (AST): Determine the Minimum Inhibitory Concentration (MIC) of this compound against your isolates using a standardized broth microdilution method (e.g., CLSI or EUCAST).

  • Consult existing data: Compare your findings with published data on the in vitro activity of this compound against specific FKS mutants (see tables below). This compound often retains activity against echinocandin-resistant strains, but certain mutations can confer cross-resistance.[1][7][11]

Problem: I am observing elevated this compound MIC values for my Candida isolates. How can I confirm if this is due to FKS mutations?

Possible Cause: Acquired resistance to this compound may be due to the selection of specific mutations in the FKS genes.

Solution:

  • Sequence the FKS genes: Perform DNA sequencing of the entire FKS1 and FKS2 genes, paying close attention to the hot spot regions.

  • Compare to wild-type sequences: Align the sequences from your resistant isolates with a wild-type reference sequence to identify any nucleotide changes that result in amino acid substitutions.

  • Investigate novel mutations: If you identify novel mutations outside of the known hot spots, further investigation through site-directed mutagenesis and expression in a susceptible background strain can help confirm their role in resistance.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound against Echinocandin-Resistant Candida glabrata Isolates with FKS Mutations

FKS MutationNumber of IsolatesThis compound MIC Range (mg/L)Anidulafungin MIC Range (mg/L)Caspofungin MIC Range (mg/L)Micafungin MIC Range (mg/L)Reference
FKS2 S663P480.25->40.25->4Not ReportedNot Reported[8]
FKS2 F659 substitutions430.125->40.03->4Not ReportedNot Reported[8]
Various FKS1/ FKS289<0.03-4Not Reported0.03->160.008->16[11]
Various FKS1/FKS2112Not specifiedNot specifiedNot specifiedNot specified[9]

Table 2: In Vitro Activity of this compound against Echinocandin-Resistant Candida albicans Isolates with FKS Mutations

FKS MutationNumber of IsolatesThis compound MIC50/90 (mg/L)Anidulafungin MIC50/90 (mg/L)Reference
FKS1 S645 substitutions390.25/10.5/1[8]
FKS1 F641 substitutions152/40.25/1[8]
Various FKS163Not specifiedNot specified[9]

Experimental Protocols

1. Antifungal Susceptibility Testing (AST) by Broth Microdilution

This protocol is a generalized guide based on CLSI M27-A3 and EUCAST methodologies.

  • Materials:

    • This compound and other antifungal agent powders

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • 96-well microtiter plates

    • Fungal isolates

    • Spectrophotometer or plate reader

  • Methodology:

    • Prepare Antifungal Stock Solutions: Dissolve antifungal powders in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

    • Prepare Drug Dilutions: Serially dilute the antifungal stock solutions in RPMI-1640 medium directly in the 96-well plates to achieve the desired final concentrations.

    • Prepare Fungal Inoculum: Culture the fungal isolates on appropriate agar plates. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to the final required inoculum density.

    • Inoculate Plates: Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubation: Incubate the plates at 35°C for 24-48 hours.

    • Determine MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by using a spectrophotometer.

2. Identification of FKS Gene Mutations by DNA Sequencing

  • Materials:

    • Genomic DNA extraction kit

    • PCR primers specific for the hot spot regions of FKS1 and FKS2

    • Taq DNA polymerase and PCR reagents

    • PCR thermocycler

    • DNA purification kit

    • Sanger sequencing reagents and access to a sequencer

  • Methodology:

    • Genomic DNA Extraction: Extract genomic DNA from the fungal isolates using a commercial kit or a standard laboratory protocol.

    • PCR Amplification: Amplify the hot spot regions of the FKS1 and FKS2 genes using specific primers. The PCR reaction should be optimized for annealing temperature and extension time.

    • Purification of PCR Products: Purify the amplified DNA fragments to remove primers and unincorporated nucleotides.

    • Sanger Sequencing: Sequence the purified PCR products using both forward and reverse primers.

    • Sequence Analysis: Align the obtained sequences with a wild-type reference sequence of the respective FKS gene to identify any nucleotide substitutions, insertions, or deletions. Translate the nucleotide sequence to the amino acid sequence to determine the resulting change in the protein.

Visualizations

Ibrexafungerp_Mechanism_of_Action This compound Mechanism of Action and Resistance Pathway cluster_drug Antifungal Agent cluster_cell Fungal Cell cluster_wall Cell Wall Synthesis cluster_resistance Resistance Mechanism This compound This compound GS β-(1,3)-D-Glucan Synthase (FKS1/FKS2 encoded) This compound->GS inhibits Altered_GS Altered Glucan Synthase This compound->Altered_GS reduced binding Glucan β-(1,3)-D-Glucan GS->Glucan synthesis CellWall Fungal Cell Wall Integrity Glucan->CellWall incorporation FKS_Mutation FKS Gene Mutation (e.g., S645P, F659del) FKS_Mutation->Altered_GS Altered_GS->CellWall Reduced Inhibition by this compound

Caption: this compound inhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis. Mutations in the FKS gene can alter the enzyme, leading to reduced drug efficacy.

Experimental_Workflow Workflow for Investigating this compound Resistance start Start: Echinocandin-Resistant Fungal Isolate ast Antifungal Susceptibility Testing (AST) - Determine this compound MIC start->ast dna_extraction Genomic DNA Extraction start->dna_extraction correlation Correlate MIC with FKS Genotype ast->correlation pcr PCR Amplification of FKS Hot Spots dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis - Identify Mutations sequencing->analysis analysis->correlation end_susceptible Conclusion: Susceptible to this compound (No Cross-Resistance) correlation->end_susceptible Low MIC end_resistant Conclusion: Reduced Susceptibility/ Resistance to this compound correlation->end_resistant High MIC

References

Ibrexafungerp Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the novel antifungal agent ibrexafungerp, overcoming its inherent solubility and stability challenges is crucial for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the main solubility challenges with this compound?

A1: this compound is a lipophilic compound with low aqueous solubility.[1][2] It exhibits pH-dependent solubility, being more soluble in acidic conditions.[3][4] The citrate formulation of this compound improves its solubility in simulated gastric and intestinal fluids.[3] It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[4]

Q2: How should I store this compound powder and stock solutions?

A2: this compound citrate powder should be stored at 4°C and protected from light.[5][6] For prepared stock solutions, it is recommended to aliquot and store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light, to prevent degradation from repeated freeze-thaw cycles.[5][7]

Q3: What is the mechanism of action of this compound?

A3: this compound is a first-in-class triterpenoid antifungal that acts by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme.[3][8] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[2][8] Inhibition of this enzyme disrupts the cell wall integrity, leading to fungal cell death.[8]

Troubleshooting Guide

Issue 1: this compound precipitation in aqueous media.

Cause: this compound has very low water solubility (0.000346 mg/mL).[1] Direct addition to aqueous buffers, especially at neutral or alkaline pH, will likely result in precipitation.

Solution:

  • Utilize Co-solvents: Prepare a stock solution in an organic solvent like DMSO first.[5][6] For working solutions, use a multi-component solvent system. Commercial suppliers recommend formulations such as:

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[7]

    • 10% DMSO, 90% (20% SBE-β-CD in Saline)[7]

    • 10% DMSO, 90% Corn Oil[7]

  • pH Adjustment: this compound's activity is increased at lower pH.[3][9][10][11] If compatible with your experimental system, using a buffer with a slightly acidic pH (e.g., pH 4.5-5.7) can improve solubility and potency.[3][9]

  • Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can help dissolve the compound.[7]

Issue 2: Inconsistent results in in vitro assays.

Cause: This could be due to poor solubility, degradation of the compound, or interactions with media components.

Solution:

  • Freshly Prepare Working Solutions: Prepare working dilutions from a frozen stock solution immediately before each experiment to minimize degradation.

  • Verify Solubility in Assay Media: Before conducting a full experiment, perform a preliminary test to ensure this compound remains solubilized in your specific cell culture or assay media at the desired concentration.

  • Use of Surfactants: Including a low concentration of a biocompatible surfactant like Tween-80 in the final dilution can help maintain solubility.[7]

Issue 3: Low oral bioavailability in animal studies.

Cause: As a BCS Class IV drug, this compound's absorption is limited by both its poor solubility and permeability.[4]

Solution:

  • Formulation is Key: Do not administer this compound suspended in a simple aqueous vehicle. Use a recommended in vivo formulation to enhance solubility and absorption. The use of excipients like PEG300, Tween-80, or SBE-β-CD is crucial.[5][7]

  • Citrate Salt: Ensure you are using the citrate salt of this compound, as this form has improved solubility characteristics compared to the free base.[3]

Quantitative Data Summary

Table 1: this compound Solubility in Different Media

Solvent/MediumSolubilityReference
Water0.000346 mg/mL[1]
DMSO100 mg/mL (requires sonication)[5][6]
Simulated Gastric Fluid (SGF)>5.2 mg/mL[3]
Fed-State Simulated Intestinal Fluid (FeSSIF)>3.0 mg/mL[3]
Fasted-State Simulated Intestinal Fluid (FaSSIF)Slightly soluble[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[5][7]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[5][7]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[5][7]

Table 2: Impact of pH on this compound In Vitro Activity (MIC90 against Candida spp.)

pHMIC90 (µg/mL)Reference
7.00.5[3]
5.720.25[3]
4.5<0.016[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mg/mL)
  • Weigh the desired amount of this compound citrate powder in a sterile microcentrifuge tube.

  • Add pure, anhydrous DMSO to achieve a final concentration of 100 mg/mL.[5][6]

  • Vortex thoroughly.

  • Use an ultrasonic bath to ensure complete dissolution.[5][6]

  • Aliquot the stock solution into smaller volumes in light-protecting tubes.

  • Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5][7]

Protocol 2: Preparation of an In Vivo Oral Formulation (2.5 mg/mL)

This protocol is an example for achieving a 2.5 mg/mL solution. Adjustments can be made based on the required final concentration.

  • Start with a 10% DMSO stock solution of this compound (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.[7]

  • Add 50 µL of Tween-80 and mix until the solution is clear.[7]

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.[7]

  • The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound Inhibition Non-competitive Inhibition This compound->Inhibition binds to GlucanSynthase β-(1,3)-D-Glucan Synthase (Enzyme Complex) GlucanSynthesis β-(1,3)-D-Glucan Synthesis GlucanSynthase->GlucanSynthesis catalyzes Inhibition->GlucanSynthase targets Inhibition->GlucanSynthesis blocks CellWall Fungal Cell Wall Integrity GlucanSynthesis->CellWall maintains Lysis Cell Lysis & Fungal Death CellWall->Lysis disruption leads to

Caption: this compound's mechanism of action.

G cluster_1 Workflow for Preparing this compound Working Solutions Start Start: This compound Citrate Powder AddDMSO Add DMSO (e.g., to 100 mg/mL) Start->AddDMSO Sonicate Vortex & Sonicate until dissolved AddDMSO->Sonicate Stock Aliquot Stock Solution (-80°C Storage) Sonicate->Stock Dilute Prepare Intermediate Dilution (if needed) Stock->Dilute FinalMedia Add to Final Assay Medium (e.g., cell culture media) Dilute->FinalMedia Check Visually Inspect for Precipitation FinalMedia->Check Ready Ready for Experiment Check->Ready Clear Troubleshoot Troubleshoot: Adjust pH or add surfactant Check->Troubleshoot Precipitate Observed

Caption: Workflow for preparing this compound solutions.

References

Developing and validating novel assays for Ibrexafungerp quantification in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on developing and validating novel assays for the quantification of Ibrexafungerp in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a triterpenoid antifungal agent that inhibits the enzyme β-(1,3)-D-glucan synthase.[1][2][3] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2][3] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to increased permeability, cell lysis, and ultimately, fungal cell death.[1][3] This mechanism is distinct from azole antifungals, making this compound a candidate for treating fluconazole-resistant fungal infections.[2][3]

Q2: What are the key pharmacokinetic properties of this compound to consider during assay development?

A2: Key pharmacokinetic parameters for this compound include its metabolism primarily by CYP3A4.[1][4] It is highly protein-bound in plasma (99.5-99.8%), mainly to albumin.[4] The terminal half-life is approximately 20-30 hours.[1] After oral administration, maximum plasma concentrations (Cmax) are reached in 4-6 hours.[1][4] It exhibits extensive tissue distribution, with concentrations in vaginal tissue being significantly higher than in plasma.[1][5] These factors are crucial when selecting biological matrices and developing sample preparation methods.

Q3: Which analytical techniques are most suitable for this compound quantification?

A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and suitable techniques for the quantification of this compound in biological samples.[6][7] LC-MS/MS offers high sensitivity and selectivity, which is particularly important for detecting low concentrations in complex biological matrices.[7] RP-HPLC with UV detection can also be a robust and economical method for pharmaceutical dosage form analysis.[6]

Q4: What are the reported in vitro minimum inhibitory concentrations (MICs) for this compound against common fungal pathogens?

A4: this compound has demonstrated potent in vitro activity against a broad range of Candida and Aspergillus species. The following table summarizes the reported MIC ranges.

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.06 - 2[8]
Candida glabrata0.5 - 2[8]
Candida auris0.0625 - 2[9]
Aspergillus fumigatus<0.06 - 4 (MEC)[10][11]
Fluconazole-Resistant Candida isolates0.06 - 2[8]

MEC: Minimum Effective Concentration

Troubleshooting Guide

Problem 1: Poor peak shape or resolution in HPLC analysis.

  • Possible Cause: Inappropriate mobile phase composition or pH.

  • Solution: Optimize the mobile phase. An example of a reported mobile phase is a mixture of 0.1% Dimethyl sulfoxide (DMSO) and Acetonitrile (65:35 v/v).[6] Adjusting the pH of the aqueous component can improve the peak shape for ionizable compounds. Ensure the column is properly conditioned and has not degraded.

Problem 2: Low recovery of this compound during sample preparation.

  • Possible Cause 1: Inefficient protein precipitation.

  • Solution 1: Ensure complete protein precipitation by using a sufficient volume of a suitable organic solvent like acetonitrile or methanol. Vortex thoroughly and centrifuge at an adequate speed and duration to ensure a clear supernatant.

  • Possible Cause 2: Drug binding to labware.

  • Solution 2: Use low-binding microcentrifuge tubes and pipette tips. Pre-treating glassware with a siliconizing agent can also minimize adsorption.

  • Possible Cause 3: Incomplete elution from a solid-phase extraction (SPE) cartridge.

  • Solution 3: Optimize the SPE method by testing different wash and elution solvents. Ensure the elution solvent is strong enough to completely recover this compound from the sorbent.

Problem 3: Matrix effects in LC-MS/MS analysis (ion suppression or enhancement).

  • Possible Cause: Co-eluting endogenous components from the biological matrix interfering with the ionization of this compound.

  • Solution:

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.

    • Chromatographic Separation: Modify the HPLC gradient to better separate this compound from matrix components.

    • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. This will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.

Problem 4: Inconsistent results or high variability between replicates.

  • Possible Cause 1: Inconsistent sample handling and preparation.

  • Solution 1: Standardize all steps of the experimental protocol, including sample collection, storage, and preparation. Use calibrated pipettes and ensure precise timing for each step.

  • Possible Cause 2: Instability of this compound in the biological matrix or prepared samples.

  • Solution 2: Evaluate the stability of this compound under different storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and through freeze-thaw cycles. Add stabilizers if necessary and analyze samples as quickly as possible after preparation.

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound Quantification

This protocol is based on a published method for the estimation of this compound in pharmaceutical dosage forms and can be adapted for biological samples with appropriate sample preparation and validation.[6]

1. Chromatographic Conditions:

  • Column: Altima C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% DMSO : Acetonitrile (65:35 v/v)

  • Flow Rate: 0.9 mL/min

  • Detection Wavelength: 314.0 nm

  • Column Temperature: 30°C

  • Retention Time: Approximately 2.584 min

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like DMSO or methanol.

  • Perform serial dilutions with the mobile phase to create calibration standards at the desired concentration range.

3. Sample Preparation (General Guideline for Plasma):

  • To 100 µL of plasma, add an internal standard (if used).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

4. Validation Parameters:

  • Linearity: Assess the linearity of the calibration curve over the desired concentration range. The regression equation from a published method is y = 43744x + 6926.8.[6]

  • Precision and Accuracy: Determine intra- and inter-day precision and accuracy by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Recovery: Evaluate the extraction recovery of this compound from the biological matrix. A reported recovery is 99.42%.[6]

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. Reported values are 0.13 µg/mL (LOD) and 0.38 µg/mL (LOQ).[6]

Protocol 2: LC-MS/MS Method for this compound Quantification

1. Sample Preparation:

  • Protein Precipitation: A simple and fast method involves protein precipitation of plasma samples with acetonitrile, followed by dilution of the supernatant.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed. The choice of sorbent will depend on the physicochemical properties of this compound.

2. LC-MS/MS Conditions:

  • Chromatography: A reversed-phase C18 column is typically used. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is common.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

3. Validation:

  • The assay should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as calibration model, accuracy, precision, LLOQ, selectivity, carry-over, and stability.

Visualizations

Ibrexafungerp_Mechanism_of_Action This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Enzyme Complex) This compound->Glucan_Synthase Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Fungal_Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Fungal_Cell_Wall Cell_Lysis Cell Lysis and Fungal Death Fungal_Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Assay_Workflow start Start sample_collection Biological Sample Collection (e.g., Plasma, Tissue) start->sample_collection sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) sample_collection->sample_prep analysis LC-MS/MS or HPLC Analysis sample_prep->analysis data_processing Data Processing and Quantification analysis->data_processing validation Method Validation data_processing->validation end End validation->end

Caption: General workflow for this compound quantification.

References

Technical Support Center: Ibrexafungerp MIC Susceptibility Testing for Candida Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibrexafungerp and encountering variability in Minimum Inhibitory Concentration (MIC) results across different Candida strains.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant variability in this compound MIC results for the same Candida strain between experiments. What are the potential causes?

A1: Variability in this compound MIC results can stem from several factors throughout the experimental workflow. The most common sources of error include inconsistencies in:

  • Inoculum Preparation: The density of the starting fungal suspension is critical. An inoculum that is too dense can lead to falsely elevated MICs, while a sparse inoculum may result in artificially low MICs.

  • Media Composition: The pH and nutrient composition of the testing medium can influence this compound's activity. This compound has been shown to have enhanced activity in lower pH environments.[1]

  • Endpoint Reading: Subjectivity in determining the 50% growth inhibition endpoint, especially in the presence of trailing or paradoxical growth, can be a major source of variation.

  • This compound Stock Solution: Improper preparation or storage of the this compound stock solution can affect its potency.

  • Incubation Conditions: Deviations in incubation time and temperature can impact fungal growth rates and, consequently, MIC values.

To minimize variability, it is crucial to adhere strictly to standardized protocols such as those provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Q2: What are the recommended standardized protocols for this compound MIC testing against Candida species?

A2: Both the CLSI M27 and EUCAST E.Def 7.3.2 are widely accepted and recommended protocols for antifungal susceptibility testing of yeasts. While they share similarities, there are key differences to be aware of. Below are detailed experimental protocols for both methods.

Experimental Protocol: CLSI M27 Broth Microdilution Method

This protocol is a summary of the key steps for performing broth microdilution susceptibility testing of this compound against Candida species as outlined in the CLSI M27 document.

1. Media Preparation:

  • Use RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[2]

  • The glucose concentration in the medium should be 0.2%.

2. This compound Stock Solution and Dilutions:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[2]

  • Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 2 µg/ml).[1]

3. Inoculum Preparation:

  • Subculture the Candida isolate on Sabouraud Dextrose Agar for 24 hours at 35°C to ensure purity and viability.

  • Select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard spectrophotometrically at 530 nm.

  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.[3]

4. Inoculation and Incubation:

  • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24 hours.[4]

5. Reading the MIC:

  • The MIC is the lowest concentration of this compound that causes a ≥50% reduction in growth (turbidity) compared to the growth control well.[4]

  • Reading can be done visually or with a spectrophotometer at 492 nm.[5]

Experimental Protocol: EUCAST E.Def 7.3.2 Broth Microdilution Method

This protocol summarizes the key steps for the EUCAST broth microdilution method for this compound susceptibility testing against Candida species.

1. Media Preparation:

  • Use RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS.

  • The medium should be supplemented with 2% glucose.[4]

2. This compound Stock Solution and Dilutions:

  • Prepare a stock solution of this compound in DMSO.[6]

  • Perform serial twofold dilutions of this compound in the RPMI 1640 with 2% glucose medium within the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 8 mg/L).[4]

3. Inoculum Preparation:

  • Subculture the Candida isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 18-24 hours at 35-37°C.

  • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute this suspension in the testing medium to achieve a final inoculum concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the microtiter plate wells.[7]

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the standardized fungal suspension.

  • Include a growth control well and a sterility control.

  • Incubate the plates at 35-37°C for 24 hours.[7]

5. Reading the MIC:

  • The MIC is determined as the lowest concentration of this compound that causes a ≥50% reduction in growth compared to the growth control.

  • Endpoint reading is typically performed using a spectrophotometer at 450 nm.[4][8]

Q3: We are observing "trailing" or "paradoxical growth" in our MIC assays. How should we interpret these results?

A3: Trailing and paradoxical growth are known phenomena with glucan synthase inhibitors like the echinocandins and can also be observed with this compound.

  • Trailing Effect: This is characterized by reduced but persistent growth at concentrations above the MIC, making it difficult to determine a clear 50% inhibition endpoint.[9] When trailing is observed, it is crucial to adhere strictly to the 50% inhibition rule and avoid reading at 100% inhibition, which would lead to falsely elevated MICs. Spectrophotometric reading can aid in standardizing the endpoint determination.

  • Paradoxical Growth (Eagle Effect): This is the phenomenon where fungal growth reappears at concentrations of the antifungal agent that are higher than the MIC.[9] This effect is thought to be related to the induction of stress response pathways in the fungus. When paradoxical growth is observed, the MIC should be read as the lowest concentration that inhibits growth by ≥50%, ignoring the subsequent growth at higher concentrations.

It is important to document the presence of trailing or paradoxical growth in your experimental records. The clinical significance of these in vitro phenomena is not yet fully understood.[9][10]

Q4: Are there specific Quality Control (QC) strains and expected MIC ranges for this compound?

A4: Yes, using QC strains is essential for ensuring the accuracy and reproducibility of your MIC testing. The following Candida species are commonly used as QC strains with their expected this compound MIC ranges:

Quality Control StrainCLSI MIC Range (µg/mL)EUCAST MIC Range (µg/mL)
Candida parapsilosis ATCC 22019Not yet established0.125 - 0.5[11]
Candida krusei ATCC 6258Not yet established0.5 - 1[11]
Candida albicans ATCC 64548Not yet established0.03 - 0.125[2]
Candida albicans CNM-CL F8555Not yet established0.06 - 0.25[11]

It is recommended to include these QC strains in every batch of MIC tests. If the MIC for a QC strain falls outside the expected range, it indicates a potential issue with the assay, and the results for the test isolates should be considered invalid.

This compound MIC Data for Candida Species

The following table summarizes the in vitro activity of this compound against various Candida species as reported in the literature. MIC values can vary based on the testing methodology (CLSI or EUCAST) and the specific isolates tested.

Candida SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
C. albicans0.06 - 0.250.125 - 0.250.016 - 0.5[5][6]
C. glabrata0.2510.016 - 8[8]
C. parapsilosis0.540.016 - 8[6]
C. tropicalis0.520.06 - ≥8[6]
C. krusei110.125 - 1[8]
C. auris0.5 - 11 - 20.25 - 8[4][8]
C. dubliniensis0.125--
C. guilliermondii1--
C. lusitaniae2--

Note: This table is a compilation of data from multiple studies and should be used for reference only. Local epidemiology and resistance patterns may vary.

Visualizations

This compound's Mechanism of Action

Ibrexafungerp_Mechanism_of_Action This compound Mechanism of Action This compound This compound Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks protein complex) This compound->Glucan_Synthase Inhibits Glucan_Polymer (1,3)-β-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesizes UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporated into Cell_Lysis Cell Lysis & Death Cell_Wall->Cell_Lysis Weakened wall leads to

Caption: this compound inhibits (1,3)-β-D-glucan synthase, disrupting fungal cell wall integrity.

Troubleshooting Workflow for this compound MIC Variability

Troubleshooting_MIC_Variability Troubleshooting this compound MIC Variability Start Inconsistent MIC Results Observed Check_QC Review Quality Control (QC) Strain MICs Start->Check_QC QC_Pass QC MICs in Range? Check_QC->QC_Pass Review_Protocol Review Experimental Protocol Adherence QC_Pass->Review_Protocol Yes QC_Fail QC MICs Out of Range QC_Pass->QC_Fail No Check_Inoculum Verify Inoculum Preparation (McFarland & Dilution) Review_Protocol->Check_Inoculum Check_Media Confirm Media Preparation (pH, Glucose) Check_Inoculum->Check_Media Check_Endpoint Standardize Endpoint Reading (50% inhibition, address trailing) Check_Media->Check_Endpoint Consistent_Results Consistent Results Achieved Check_Endpoint->Consistent_Results Troubleshoot_Assay Systematic Assay Troubleshooting QC_Fail->Troubleshoot_Assay Check_Reagents Check Reagents (this compound stock, Media) Troubleshoot_Assay->Check_Reagents Check_Equipment Verify Equipment (Pipettes, Spectrophotometer) Check_Reagents->Check_Equipment Repeat_Assay Repeat Assay with QC Strains Check_Equipment->Repeat_Assay Repeat_Assay->Consistent_Results

Caption: A logical workflow for identifying and addressing sources of this compound MIC variability.

References

Technical Support Center: Investigating Potential Off-target Effects of Ibrexafungerp in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Ibrexafungerp in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to potential off-target effects in mammalian cells?

A1: this compound is a first-in-class triterpenoid antifungal agent that functions by inhibiting the enzyme (1,3)-β-D-glucan synthase.[1][2] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. Since mammalian cells do not possess a cell wall or the (1,3)-β-D-glucan synthase enzyme, the primary mechanism of action of this compound is highly specific to fungal cells.[3][4] This inherent specificity suggests a low likelihood of direct, mechanism-based off-target effects in cellular models of human or other mammalian origin.

Q2: Are there any known off-target interactions of this compound in human cells?

A2: While direct molecular off-target binding data from comprehensive screening panels (e.g., kinase or receptor panels) are not extensively published, preclinical and clinical data indicate a favorable safety profile with a low potential for off-target effects.[5] The most commonly reported adverse events in clinical trials were gastrointestinal in nature.[6] Animal studies have indicated a potential for embryotoxicity, leading to a warning against its use in pregnant women.[1]

Q3: What are the known interactions of this compound with human enzymes?

A3: this compound is a substrate for Cytochrome P450 3A4 (CYP3A4) and a reversible inhibitor of CYP2C8.[1] Its potential to interact with other drugs metabolized by these enzymes is a key consideration in clinical settings. When designing in vitro studies, it is important to consider the metabolic competency of the chosen cellular model if investigating drug-drug interaction-related effects.

Q4: What concentrations of this compound should be used in cellular models to assess potential off-target effects?

A4: It is recommended to use a concentration range that is relevant to the therapeutic exposure. The maximum plasma concentration (Cmax) of this compound at a therapeutic dose is approximately 435 ng/mL.[2] For in vitro studies, it is advisable to test a range of concentrations both below and above this level. Testing excessively high concentrations may lead to non-specific effects not relevant to the drug's clinical use.

Q5: How should I prepare this compound for in vitro experiments?

A5: this compound citrate is soluble in dimethyl sulfoxide (DMSO).[7] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental and control groups to avoid solvent-induced artifacts.

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity Observed in a Mammalian Cell Line

Possible Cause 1: Compound Precipitation

  • Troubleshooting Step: Visually inspect the culture wells under a microscope for any signs of compound precipitation. This compound has low aqueous solubility.

  • Solution: Prepare fresh dilutions of this compound from the stock solution. Consider using a lower concentration range or preparing the final dilution in pre-warmed media with vigorous mixing.

Possible Cause 2: Solvent Toxicity

  • Troubleshooting Step: Review the final concentration of the solvent (e.g., DMSO) in your culture medium.

  • Solution: Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5%). Include a vehicle control (medium with the same final solvent concentration but without this compound) in your experimental design.

Possible Cause 3: Indirect Effects on Cell Culture

  • Troubleshooting Step: Assess the overall health of the cell culture, including morphology and growth rate in the absence of the compound.

  • Solution: Ensure the cells are healthy and in the logarithmic growth phase before starting the experiment. Use a fresh batch of cells and high-quality reagents.

Possible Cause 4: Genuine Off-Target Cytotoxicity

  • Troubleshooting Step: If other causes are ruled out, the observed cytotoxicity might be a true off-target effect.

  • Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Compare the cytotoxic concentrations to the clinically relevant concentrations of this compound. Further investigate the mechanism of cell death (e.g., apoptosis vs. necrosis).

Problem 2: Inconsistent or Non-Reproducible Results

Possible Cause 1: Compound Instability

  • Troubleshooting Step: Review the storage and handling of the this compound stock solution.

  • Solution: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Possible Cause 2: Variability in Cell Culture

  • Troubleshooting Step: Check for inconsistencies in cell passage number, seeding density, and incubation time.

  • Solution: Standardize your cell culture and experimental protocols. Use cells within a defined passage number range and ensure consistent seeding densities.

Possible Cause 3: Assay-Specific Issues

  • Troubleshooting Step: Evaluate the reliability and sensitivity of your chosen cytotoxicity or signaling assay.

  • Solution: Include appropriate positive and negative controls for your assay. For example, for a cytotoxicity assay, use a known cytotoxic agent as a positive control.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound against Candida Species

Candida SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
C. albicans0.016 - 20.06 - 0.50.125 - 2
C. glabrata0.016 - 80.25 - 11 - 2
C. parapsilosis0.25 - 20.50.5
C. tropicalis0.06 - ≥80.52
C. krusei0.5 - 211
C. auris0.06 - 20.51

Data compiled from multiple sources.[5][8][9][10] MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

Protocol 1: Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include wells with medium only (blank), medium with vehicle (vehicle control), and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Kinase Inhibitor Profiling (Conceptual Workflow)

This is a general workflow as specific data for this compound is not available.

  • Select Kinase Panel: Choose a commercially available kinase screening panel that covers a broad range of human kinases.

  • Compound Submission: Submit this compound at a specified concentration (e.g., 1 µM and 10 µM) to the screening service provider.

  • Primary Screen: The service provider will perform in vitro kinase activity assays in the presence of this compound. The percentage of inhibition for each kinase will be determined.

  • Hit Identification: Identify "hits" as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

  • Dose-Response Confirmation: For any identified hits, perform follow-up dose-response assays to determine the IC50 value for the interaction.

  • Cellular Validation: If a potent off-target kinase interaction is identified, validate this finding in a relevant cellular model by assessing the phosphorylation status of a known substrate of that kinase.

Visualizations

G cluster_fungus Fungal Cell cluster_mammalian Mammalian Cell This compound This compound GlucanSynthase (1,3)-β-D-Glucan Synthase This compound->GlucanSynthase Inhibits Glucan β-(1,3)-D-Glucan GlucanSynthase->Glucan Synthesis Lysis Cell Lysis GlucanSynthase->Lysis Inhibition leads to CellWall Fungal Cell Wall Glucan->CellWall Component of CellWall->Lysis NoTarget No (1,3)-β-D-Glucan Synthase

Caption: Mechanism of action of this compound in fungal cells.

G start Start: Unexpected Cytotoxicity check_precip Check for Precipitation start->check_precip check_solvent Check Solvent Concentration check_precip->check_solvent No troubleshoot_precip Troubleshoot Solubility check_precip->troubleshoot_precip Yes check_culture Assess Cell Culture Health check_solvent->check_culture Acceptable adjust_solvent Adjust Solvent Concentration check_solvent->adjust_solvent High dose_response Perform Dose-Response (IC50 Determination) check_culture->dose_response Good optimize_culture Optimize Cell Culture Conditions check_culture->optimize_culture Poor off_target Potential Off-Target Effect dose_response->off_target

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G cluster_invitro In Vitro Assessment cluster_cellular Cellular Validation cyt_assay Cytotoxicity Assays (e.g., MTT, LDH) pheno_assay Phenotypic Assays cyt_assay->pheno_assay kinase_screen Kinase Panel Screening substrate_phos Substrate Phosphorylation kinase_screen->substrate_phos receptor_screen Receptor Binding Assays gene_exp Gene Expression Profiling pathway_analysis Signaling Pathway Analysis gene_exp->pathway_analysis investigation Investigating Potential Off-Target Effects investigation->cyt_assay investigation->kinase_screen investigation->receptor_screen investigation->gene_exp

Caption: Experimental workflow for off-target effect investigation.

References

Strategies to mitigate the emergence of Ibrexafungerp resistance in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to mitigate the emergence of in vitro resistance to Ibrexafungerp. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data summaries.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action of this compound?

A1: this compound is the first-in-class triterpenoid antifungal agent.[1] Its mechanism of action is the inhibition of the enzyme (1,3)-β-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[2][3] This disruption of cell wall integrity leads to increased permeability, osmotic instability, and ultimately, fungal cell lysis and death.[1][4] This enzymatic pathway is not present in mammalian cells, minimizing the risk of off-target effects.[2] Although it targets the same enzyme as echinocandins, this compound binds to a distinct but partially overlapping site on the FKS catalytic subunit.[1][5]

Q2: My fungal culture is showing a sudden or gradual increase in the Minimum Inhibitory Concentration (MIC) for this compound. What is the most likely cause?

A2: The primary mechanism for acquired resistance to this compound is the development of point mutations in the FKS1 or FKS2 genes, which encode the catalytic subunit of the target enzyme, glucan synthase.[6] These mutations can reduce the binding affinity of this compound to the enzyme, thereby decreasing its inhibitory activity.[1] For instance, specific mutations such as F641S in Candida albicans or various deletions and substitutions in the FKS2 gene of Candida glabrata (e.g., F659del) have been shown to significantly increase MIC values.[1][6]

Q3: I have an echinocandin-resistant isolate with a known FKS mutation. Will it automatically be resistant to this compound?

A3: Not necessarily. Due to partially overlapping but distinct binding sites, cross-resistance between echinocandins and this compound is limited.[1][6] this compound often retains activity against echinocandin-resistant isolates, including those with common FKS hot spot mutations.[1][5] However, its activity can be variable depending on the specific mutation.[6] For example, mutations near the beginning of the FKS hotspot sequence in C. glabrata (F659) and C. albicans (F641) have been associated with higher this compound MIC values, while mutations in the center of the hotspot (S663 in C. glabrata, S645 in C. albicans) may have less impact.[7] Therefore, susceptibility testing for each agent is crucial.

Q4: How can I proactively mitigate the emergence of this compound resistance during long-term or high-pressure in vitro experiments?

A4: To minimize the development of resistance in vitro, consider the following strategies:

  • Combination Therapy: Using this compound in combination with another antifungal agent with a different mechanism of action can be highly effective. In vitro studies have shown that combining this compound with azoles (voriconazole, isavuconazole, posaconazole) or amphotericin B can result in synergistic or additive effects against Aspergillus species, including azole-resistant strains.[2][8] Synergy has been observed in 53-62% of Aspergillus isolates when this compound was combined with various azoles, with no antagonism reported.[9] This approach can lower the required concentration of each drug and reduce the selective pressure that drives resistance.

  • Avoid Prolonged Exposure to Sub-MIC Concentrations: Continuously culturing fungi in the presence of sub-lethal (sub-MIC) concentrations of a single agent is a classic method for inducing resistance.[10] If possible, design experiments to minimize this exposure. When performing serial passage experiments to study resistance, this is the intended method, but for other long-term experiments, it should be avoided.

  • Use Appropriate Concentrations: Utilize a concentration of this compound that is sufficiently high to inhibit growth effectively without being cytotoxic to host cells, if applicable. The goal is to clear the fungal population quickly, providing less opportunity for resistant mutants to arise.

Q5: My experiment requires inducing resistance to study its mechanisms. What is the best approach?

A5: A serial passage experiment is the standard method for inducing resistance in vitro.[11][12] This involves repeatedly exposing a fungal population to gradually increasing concentrations of the antifungal agent. This process selects for mutants with decreased susceptibility. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound Against Select Fungal Species

Fungal Species This compound MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Candida spp. (Overall) 0.03 - 8 0.5 2 [13]
Candida glabrata 0.03 - 8 0.5 2 [13]
Candida albicans 0.03 - 4 0.25 0.5 [13]

| Aspergillus spp. (Overall) | <0.06 - 4 | N/A | N/A |[2] |

Table 2: Impact of Specific FKS Mutations on this compound Susceptibility in Candida Species

Species FKS Gene & Mutation Fold Increase in MIC₅₀ (vs. Wild-Type) Reference
C. glabrata FKS2 (F659del) >121-fold [1]
C. glabrata FKS2 (W715L) 29-fold [1]
C. glabrata FKS2 (A1390D) 20-fold [1]

| C. albicans | FKS1 (F625del) | 40-fold |[1] |

Note: Data is compiled from various studies and experimental conditions may differ.

Table 3: Summary of In Vitro Combination Studies with this compound

Combination Target Organism Interaction Outcome Reference
This compound + Isavuconazole Aspergillus fumigatus Additive to Synergistic [8]
This compound + Voriconazole Aspergillus spp. Synergistic against WT, Additive against azole-resistant [2]
This compound + Amphotericin B Aspergillus spp. Synergistic [2]

| this compound + Azoles (ISA, POSA, VOR) | Aspergillus spp. | Synergy in 53-62% of isolates; No antagonism observed |[9] |

Experimental Protocols

Protocol 1: Broth Microdilution Checkerboard Assay for Synergy Testing

This protocol is adapted from CLSI M27/M38 guidelines and is used to assess the interaction between this compound and a second antifungal agent.[13][14]

Materials:

  • 96-well flat-bottom microtiter plates

  • This compound and second antifungal agent, stock solutions

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum, adjusted to 0.5 McFarland standard and then diluted to final concentration

  • Spectrophotometer or plate reader

Procedure:

  • Plate Preparation:

    • Dispense 50 µL of RPMI media into all wells of a 96-well plate.

    • Create a two-dimensional concentration gradient. Along the x-axis (e.g., columns 2-11), prepare serial dilutions of this compound. Add 100 µL of 4x the highest desired concentration to column 2, then perform 2-fold serial dilutions across to column 11, discarding the final 50 µL.

    • Along the y-axis (e.g., rows B-G), prepare serial dilutions of the second antifungal agent. Add 100 µL of 4x the highest desired concentration to row B, then perform 2-fold serial dilutions down to row G.

    • This setup leaves column 1 as a control for the second agent, row A as a control for this compound, and well H12 as a growth control (no drug).

  • Inoculation:

    • Prepare the fungal inoculum in RPMI to a final concentration of 1-5 x 10⁵ CFU/mL.

    • Add 100 µL of the final fungal inoculum to all wells. The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, depending on the organism's growth rate.

  • Data Analysis:

    • Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration showing significant growth inhibition (typically ≥50% reduction in turbidity compared to the growth control).[15]

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing inhibition using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the results:

      • Synergy: FICI ≤ 0.5

      • Indifference (Additive): 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0[16]

Protocol 2: Serial Passage Experiment to Induce Resistance

This protocol describes a method to select for resistant fungal mutants through continuous exposure to the drug.[10][11]

Materials:

  • Fungal isolate (parent strain)

  • This compound stock solution

  • Appropriate liquid culture medium (e.g., RPMI 1640 or YPD)

  • 96-well plates or culture tubes

  • Incubator

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of the parent strain to this compound using a standard broth microdilution method.

  • First Passage (Day 0):

    • In a 96-well plate or series of tubes, prepare 2-fold serial dilutions of this compound in liquid medium, centering the concentrations around the known MIC.

    • Inoculate the wells/tubes with the parent strain at a standard density.

    • Incubate for 24-48 hours.

  • Subsequent Passages (Daily or Every Other Day):

    • Identify the well with the highest concentration of this compound that still shows growth (this is the sub-MIC culture).

    • Prepare a new set of serial dilutions of this compound. The concentration range may need to be adjusted upwards as resistance develops.

    • Use an aliquot from the identified sub-MIC culture of the previous passage to inoculate the new plate/tubes.

    • Repeat this process for a predetermined number of passages (e.g., 20-30 days) or until a significant (e.g., 8-fold or higher) increase in MIC is observed.[10]

  • Analysis of Resistant Isolates:

    • After the final passage, isolate single colonies from the culture with the highest MIC.

    • Confirm the stability of the resistant phenotype by growing the isolates in drug-free medium for several passages and then re-testing the MIC.

    • Characterize the resistant isolates by sequencing the FKS1 and FKS2 genes to identify mutations.

Visualizations

G cluster_0 Fungal Cell cluster_1 Mechanism of Action & Resistance UDP_G UDP-Glucose GS Glucan Synthase (FKS1/FKS2 subunit) UDP_G->GS Substrate Glucan β-(1,3)-D-Glucan GS->Glucan Synthesis CW Cell Wall Glucan->CW Incorporation IBX This compound IBX->GS Inhibition FKS_mut Mutated Glucan Synthase (FKS1/FKS2 Mutation) IBX->FKS_mut Reduced Binding Res Resistance: Glucan synthesis continues FKS_mut->Res

Caption: this compound inhibits glucan synthase, blocking cell wall synthesis. FKS gene mutations can prevent this inhibition, leading to resistance.

G start Start: Wild-Type Fungal Strain mic1 Determine Baseline MIC start->mic1 passage Inoculate into sub-MIC This compound concentration mic1->passage incubate Incubate 24-48h passage->incubate check Observe Growth & Determine New MIC incubate->check increase MIC Increased? check->increase Yes repassage Transfer aliquot from highest concentration with growth to a new dilution series check->repassage No / Slight Increase end End: Characterize Resistant Isolate (e.g., FKS Sequencing) increase->end repassage->passage

Caption: Workflow for a serial passage experiment to induce and select for this compound-resistant fungal isolates in vitro.

G start Unexpected High MIC Observed in Experiment q1 Is the culture pure? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Action: Re-streak culture from original stock to isolate. Repeat MIC. q1->a1_no No q2 Is this an echinocandin-resistant strain with a known FKS mutation? a1_yes->q2 a2_yes Hypothesis: Mutation confers cross-resistance. Check literature for specific mutation. q2->a2_yes a2_no Hypothesis: Spontaneous resistance developed. q2->a2_no action_seq Action: Sequence FKS1 and FKS2 genes of the resistant isolate. a2_yes->action_seq a2_no->action_seq result Compare sequence to wild-type parent strain action_seq->result end Outcome: Identify specific mutation(s) responsible for resistance. result->end

Caption: A troubleshooting decision tree for investigating the cause of an unexpectedly high this compound MIC in an in vitro culture.

References

Impact of media composition and pH on Ibrexafungerp in vitro activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibrexafungerp. The information provided addresses common issues related to media composition and pH that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: How does the pH of the testing medium affect the in vitro activity of this compound?

A1: Unlike azole antifungals, which can show significantly reduced activity in acidic environments, this compound's in vitro activity is not negatively affected by a lower pH.[1][2][3][4] In fact, some studies have shown that its activity against certain Candida species, such as C. albicans and C. glabrata, is retained or even potententiated at a pH of 4.5, which is physiologically relevant to the vaginal milieu.[1][5][6] This makes this compound a promising agent for treating infections in acidic environments like vulvovaginal candidiasis.[1][7]

Q2: What is the standard medium recommended for in vitro susceptibility testing of this compound?

A2: The standard medium for in vitro antifungal susceptibility testing of yeasts, including for this compound, is RPMI-1640.[3][8][9] This medium is buffered with morpholinepropanesulfonic acid (MOPS) to a pH of 7.0 as recommended by the Clinical and Laboratory Standards Institute (CLSI) M27-A4 protocol.[3][9] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 also uses RPMI-1640 but supplements it with 2% glucose.[10][11]

Q3: Are there any known effects of media composition, other than pH, on this compound's activity?

A3: Currently, there is limited published data systematically evaluating the impact of different media compositions on the in vitro activity of this compound. The vast majority of studies adhere to the standardized CLSI and EUCAST protocols using RPMI-1640 medium.[8][12] While modifications to media, such as the addition of serum or alternative buffers, have been explored for other antifungals to better mimic in vivo conditions, specific effects on this compound have not been extensively reported.[3] For echinocandins, a class of antifungals with a similar mechanism of action, the addition of bovine serum albumin (BSA) to RPMI-1640 has been shown to improve the detection of resistant isolates.[3] However, it is not yet known if this holds true for this compound.

Q4: What is the mechanism of action of this compound?

A4: this compound is a first-in-class triterpenoid antifungal agent that inhibits the (1→3)-β-D-glucan synthase enzyme complex.[7][10][13] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[7][10] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death.[10][14][15] This mechanism is similar to that of echinocandins, although this compound's binding site on the enzyme is distinct, which may explain its activity against some echinocandin-resistant strains.[7][13]

Troubleshooting Guide

Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results for this compound.

  • Possible Cause 1: Inconsistent pH of the test medium.

    • Troubleshooting Step: Ensure the RPMI-1640 medium is properly buffered with MOPS to a stable pH of 7.0, as recommended by CLSI guidelines.[3][9] If testing at a different pH, ensure the buffering system is robust and the final pH is verified before inoculation.

  • Possible Cause 2: Inaccurate inoculum preparation.

    • Troubleshooting Step: Prepare the fungal inoculum according to the standardized protocols (CLSI M27-A4 or EUCAST E.Def 7.3.2).[16] Verify the final inoculum concentration by plating serial dilutions.

  • Possible Cause 3: Paradoxical growth (Eagle effect).

    • Troubleshooting Step: The paradoxical effect, where fungal growth reappears at concentrations above the MIC, has been observed with echinocandins and may occur with this compound.[5][17] When reading MICs, be aware of trailing growth and consider reading endpoints at a prominent reduction in turbidity (e.g., 50% or 80% inhibition) as specified by the respective guidelines.[12][17]

Problem 2: this compound appears less active than expected against certain isolates.

  • Possible Cause 1: Testing at a non-optimal pH.

    • Troubleshooting Step: While this compound is generally active across a range of pH values, its potency can be influenced by pH.[1] If comparing to other antifungals, ensure testing is performed at a standardized pH (typically 7.0) to allow for accurate comparisons.

  • Possible Cause 2: Presence of FKS gene mutations.

    • Troubleshooting Step: Although this compound can be active against some echinocandin-resistant strains with FKS mutations, certain mutations may confer reduced susceptibility.[6][9][13] If encountering unexpected resistance, consider sequencing the FKS genes of the isolate to identify potential resistance-conferring mutations.[6]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound against Candida Species at pH 7.0 and pH 4.5

Candida SpeciespHMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
C. albicans (all)7.00.016 - 0.50.030.03
4.50.016 - 0.50.030.06
C. albicans (Fluconazole-S)7.0Not Reported0.030.03
4.5Not Reported0.030.06
C. albicans (Fluconazole-R)7.0Not Reported0.030.03
4.5Not Reported0.030.06
C. glabrata7.00.016 - 80.250.25 - 1
4.5Not Reported0.250.5
C. krusei7.00.125 - 10.50.25 - 1
4.5Not Reported0.250.25
C. parapsilosis7.00.06 - 80.250.25 - 1
4.5Not Reported0.250.25
C. tropicalis7.00.06 - ≥80.250.25 - 2
4.5Not Reported0.1250.25

Data compiled from multiple sources.[1][2][18][19] MIC values can vary based on the specific isolates tested and the methodology used (CLSI/EUCAST).

Experimental Protocols

CLSI M27-A4 Broth Microdilution Method for Yeasts (Adapted for this compound)

  • Media Preparation: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS.[3][9] Sterilize by filtration.

  • Drug Dilution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the yeast isolate on Sabouraud dextrose agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: Add the final inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a growth control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (typically ≥50%) compared to the growth control.

EUCAST E.Def 7.3.2 Broth Microdilution Method for Yeasts (Adapted for this compound)

  • Media Preparation: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with MOPS. Supplement the medium with 2% glucose.[10] Sterilize by filtration.

  • Drug Dilution: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions in the glucose-supplemented RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the yeast isolate on a suitable agar medium. Suspend colonies in sterile saline and adjust the turbidity. Dilute this suspension in the test medium to achieve a final inoculum concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

  • Inoculation: Add the final inoculum to each well of the microtiter plate. Include a drug-free growth control well.

  • Incubation: Incubate the plates at 35-37°C for 24 hours.

  • MIC Determination: Read the MIC spectrophotometrically as the lowest drug concentration that reduces growth by ≥50% compared to the drug-free control.

Visualizations

Ibrexafungerp_Mechanism_of_Action cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane Beta_Glucan β-(1,3)-D-Glucan (Structural Component) Disruption Disruption of Cell Wall Integrity Beta_Glucan->Disruption Glucan_Synthase β-(1,3)-D-Glucan Synthase (Enzyme Complex) Glucan_Synthase->Beta_Glucan Synthesis Glucan_Synthase->Disruption This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Glucan_Synthase Cell_Lysis Cell Lysis and Death Disruption->Cell_Lysis

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Media_Prep Prepare Buffered RPMI-1640 Medium Start->Media_Prep Inoculum_Prep Prepare and Standardize Fungal Inoculum Start->Inoculum_Prep Drug_Dilution Perform Serial Dilutions of this compound Media_Prep->Drug_Dilution Inoculation Inoculate Microtiter Plate Drug_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at 35-37°C Inoculation->Incubation MIC_Reading Read MICs (Visually or Spectrophotometrically) Incubation->MIC_Reading End End MIC_Reading->End

Caption: General workflow for in vitro susceptibility testing.

References

Validation & Comparative

Comparative Efficacy of Ibrexafungerp and Fluconazole in a Murine Candidiasis Model

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antifungal agents Ibrexafungerp and fluconazole, focusing on their efficacy as demonstrated in murine models of disseminated candidiasis. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context.

Introduction

Candida species are a significant cause of opportunistic fungal infections in humans, leading to both mucosal and life-threatening invasive diseases. Murine models of disseminated candidiasis are crucial for the preclinical evaluation of new antifungal agents, providing essential data on in vivo efficacy and pharmacodynamics.

This compound is a first-in-class oral triterpenoid antifungal agent that inhibits the synthesis of a key fungal cell wall component.[1][2] It represents a new therapeutic option, particularly for infections caused by resistant fungal strains.[1]

Fluconazole is a widely used triazole antifungal that acts on the fungal cell membrane.[3][4] It has been a mainstay of antifungal therapy for decades, but its efficacy is challenged by the rise of azole-resistant Candida species.[5]

This guide compares the mechanisms of action, experimental protocols used for evaluation, and the resulting efficacy data of these two compounds in a murine model of invasive candidiasis.

Mechanism of Action

The fundamental difference in the efficacy of this compound and fluconazole lies in their distinct molecular targets within the fungal cell.

This compound: Cell Wall Synthesis Inhibition

This compound is a non-competitive inhibitor of the enzyme β-(1,3)-D-glucan synthase.[2][6] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polymer that provides structural integrity to the fungal cell wall.[1][2] By inhibiting this enzyme, this compound disrupts cell wall formation, leading to increased permeability, osmotic instability, and ultimately, fungal cell lysis and death.[2][6] This mechanism is fungicidal against Candida species.[7] Notably, the target enzyme is absent in mammalian cells, which contributes to the compound's selective toxicity.[6]

ibrexafungerp_pathway cluster_membrane Fungal Cell Membrane Glucan_Synthase β-(1,3)-D-glucan Synthase (Enzyme Complex) Glucan_Polymer β-(1,3)-D-glucan (Cell Wall Polymer) Glucan_Synthase->Glucan_Polymer Synthesizes Cell_Lysis Cell Lysis & Death Glucan_Synthase->Cell_Lysis Inhibition leads to This compound This compound This compound->Glucan_Synthase Inhibits Cell_Wall Fungal Cell Wall Synthesis (Structural Integrity) Glucan_Polymer->Cell_Wall Forms Cell_Wall->Cell_Lysis Disruption leads to

Caption: this compound mechanism of action.
Fluconazole: Cell Membrane Synthesis Inhibition

Fluconazole targets the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[3][8] This enzyme is a critical component of the ergosterol biosynthesis pathway.[8][[“]] Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for membrane fluidity, integrity, and the function of membrane-bound proteins.[[“]] By inhibiting this enzyme, fluconazole blocks the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors.[3][10] This disruption of the cell membrane results in increased permeability and inhibition of fungal growth, a mechanism that is generally considered fungistatic against Candida species.[3]

fluconazole_pathway Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase (Fungal CYP450 Enzyme) Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Converts Growth_Inhibition Fungal Growth Inhibition Lanosterol_Demethylase->Growth_Inhibition Inhibition leads to Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Cell_Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol->Cell_Membrane Incorporates into Cell_Membrane->Growth_Inhibition Disruption leads to

Caption: Fluconazole mechanism of action.

Experimental Protocols

The data presented in this guide is derived from a standard murine model of disseminated candidiasis. The following protocol outlines the typical methodology used in such studies.[5][11]

Murine Model of Disseminated Candidiasis
  • Animal Model : Immunocompromised or neutropenic mice are commonly used to establish a robust infection. Strains such as BALB/c are often selected.[12] Immunosuppression is typically induced using agents like cyclophosphamide.[13][14]

  • Inoculum Preparation : The Candida strain of interest (e.g., C. auris, C. albicans) is grown in a suitable broth, such as yeast extract peptone dextrose (YEPD), overnight.[13] The fungal cells are then harvested, washed with sterile saline, and counted using a hemacytometer to prepare an inoculum of a specific concentration (e.g., 1x10⁶ cells/mL).[12][13]

  • Infection : Mice are infected via intravenous injection, typically through the lateral tail vein, with a specific volume of the fungal inoculum.[5][12] This method bypasses mucosal barriers and directly introduces the pathogen into the bloodstream, leading to a systemic infection that seeds target organs, particularly the kidneys.[15]

  • Treatment Regimen : Antifungal treatment is initiated at a defined time point post-infection (e.g., 24 hours).[5][11]

    • This compound : Administered orally, often twice daily (e.g., 20, 30, or 40 mg/kg).[5][11]

    • Fluconazole : Administered orally, typically once daily (e.g., 20 mg/kg).[5][11]

    • Control Groups : A vehicle control group (receiving the drug solvent) and sometimes a positive control group (e.g., an echinocandin like caspofungin) are included.[5][11]

  • Efficacy Assessment :

    • Survival : Mice are monitored daily for a set period (e.g., 21 days), and survival rates are recorded.[11]

    • Fungal Burden : At a specific endpoint (e.g., day 8), a cohort of mice from each group is euthanized. Kidneys are aseptically removed, homogenized, and plated on agar to determine the fungal burden, expressed as colony-forming units (CFU) per gram of tissue.[11][12]

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Assessment Immunosuppression Induce Neutropenia (e.g., Cyclophosphamide) Infection Intravenous Inoculation (Lateral Tail Vein) Immunosuppression->Infection Inoculum_Prep Prepare Candida Inoculum (e.g., C. auris) Inoculum_Prep->Infection Treatment Initiate Treatment (24h post-infection) - this compound (Oral, BID) - Fluconazole (Oral, QD) - Vehicle Control Infection->Treatment Survival Monitor Survival (over 21 days) Treatment->Survival Fungal_Burden Determine Kidney Fungal Burden (Day 8, CFU/g) Treatment->Fungal_Burden

Caption: Experimental workflow for a murine candidiasis model.

Comparative Efficacy Data

The following data is summarized from a study evaluating the efficacy of this compound and fluconazole in a neutropenic murine model of invasive candidiasis caused by a fluconazole-resistant Candida auris isolate.[5][11]

Table 1: Survival Outcomes
Treatment Group (Dose)RouteFrequencySurvival Rate (Day 8)Statistical Significance (vs. Vehicle)
Vehicle ControlOralBID0%-
This compound (20 mg/kg)OralBID60%P ≤ 0.02
This compound (30 mg/kg)OralBID100%P ≤ 0.02
This compound (40 mg/kg)OralBID100%P ≤ 0.02
Fluconazole (20 mg/kg)OralQD0%Not Significant
Caspofungin (10 mg/kg)IPQD100%P = 0.001

Data sourced from a study using a fluconazole-resistant C. auris strain.[11]

Table 2: Fungal Burden in Kidneys
Treatment Group (Dose)Mean Kidney Fungal Burden (log₁₀ CFU/g) at Day 8Reduction vs. Vehicle (log₁₀)Statistical Significance (vs. Vehicle)
Vehicle Control6.22--
This compound (20 mg/kg)5.740.48Not Significant
This compound (30 mg/kg)4.491.73P < 0.05
This compound (40 mg/kg)4.291.93P < 0.05
Fluconazole (20 mg/kg)6.110.11Not Significant
Caspofungin (10 mg/kg)3.902.32P < 0.05

Data sourced from a study using a fluconazole-resistant C. auris strain.[11]

Summary and Conclusion

The experimental data from the murine model of disseminated candidiasis clearly demonstrates the potent in vivo activity of this compound, particularly against a fluconazole-resistant Candida auris isolate.

  • Efficacy against Resistant Strains : this compound showed a significant survival advantage and a dose-dependent reduction in kidney fungal burden, whereas fluconazole was ineffective, consistent with the in vitro resistance of the infecting isolate.[5][11][16] This highlights a major therapeutic advantage for this compound in the context of emerging antifungal resistance.

  • Survival and Fungal Clearance : High doses of this compound (30 and 40 mg/kg) resulted in 100% survival at day 8 and a significant reduction in fungal load of over 1.5 log₁₀ CFU/g.[11] In contrast, no mice in the fluconazole or vehicle control groups survived to this endpoint.[11]

References

Head-to-head comparison of Ibrexafungerp and voriconazole against Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of antifungal therapeutics for invasive aspergillosis, a life-threatening infection primarily affecting immunocompromised individuals, is continually evolving. While voriconazole, a triazole antifungal, has long been a cornerstone of treatment, the emergence of azole-resistant Aspergillus strains and the need for alternative therapeutic options have spurred the development of novel agents.[1][2] Ibrexafungerp, a first-in-class oral triterpenoid antifungal, presents a distinct mechanism of action and offers a new avenue for combating these challenging infections. This guide provides a detailed, data-driven comparison of this compound and voriconazole, focusing on their efficacy against Aspergillus species.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and voriconazole lies in their molecular targets within the fungal cell.

This compound: This novel antifungal agent inhibits the enzyme (1,3)-β-D-glucan synthase.[3][4][5] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a vital polymer that constitutes a major component of the fungal cell wall.[4][5] By disrupting the integrity of the cell wall, this compound leads to osmotic instability, cell lysis, and ultimately, fungal cell death.[4][6] This mechanism is similar to that of echinocandins, though this compound has a distinct binding site, allowing it to retain activity against some echinocandin-resistant strains.[7] Against Aspergillus species, this compound exhibits a fungistatic effect.[5]

Voriconazole: As a member of the triazole class, voriconazole targets the fungal cytochrome P450 (CYP450) enzyme, lanosterol 14α-demethylase, which is encoded by the cyp51A gene.[8][9] This enzyme is a key component of the ergosterol biosynthesis pathway.[8][9][10] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, voriconazole disrupts the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some filamentous fungi like Aspergillus, a fungicidal effect.[8]

G cluster_this compound This compound Mechanism of Action cluster_Voriconazole Voriconazole Mechanism of Action This compound This compound GlucanSynthase (1,3)-β-D-glucan Synthase This compound->GlucanSynthase Inhibits Glucan β-(1,3)-D-glucan Synthesis CellWall Fungal Cell Wall Integrity Glucan->CellWall Maintains Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to Voriconazole Voriconazole LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Voriconazole->LanosterolDemethylase Inhibits Ergosterol Ergosterol Synthesis CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Maintains GrowthInhibition Growth Inhibition / Cell Death CellMembrane->GrowthInhibition Disruption leads to

Caption: Mechanisms of action for this compound and Voriconazole.

In Vitro Activity: A Quantitative Comparison

The in vitro activity of antifungal agents is a critical indicator of their potential clinical efficacy. For this compound, activity against molds like Aspergillus is measured by the Minimum Effective Concentration (MEC), the lowest drug concentration at which abnormal hyphal growth is observed.[3] For voriconazole, the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth, is used.

The following tables summarize the in vitro susceptibility data for this compound and voriconazole against various Aspergillus species from a collection of clinical isolates, as determined by both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) methodologies.

Table 1: In Vitro Activity against Azole-Susceptible Aspergillus fumigatus sensu stricto [3][11]

AntifungalMethodGeometric Mean (mg/L)
This compound (MEC) EUCAST0.040
CLSI0.040
Voriconazole (MIC) EUCAST1.231
CLSI0.660

Table 2: In Vitro Activity against Azole-Resistant Aspergillus fumigatus sensu stricto [3][11]

AntifungalMethodGeometric Mean (mg/L)
This compound (MEC) EUCAST0.092
CLSI0.056
Voriconazole (MIC) EUCAST2.144
CLSI2.000

Table 3: In Vitro Activity (MIC/MEC90) against Various Aspergillus Species (CLSI) [3][11]

Aspergillus Species ComplexThis compound (MEC90, mg/L)Voriconazole (MIC90, mg/L)
A. flavus0.120.5
A. niger0.121
A. terreus0.251
A. calidoustus24
A. alliaceus≥161

These data indicate that this compound demonstrates potent in vitro activity against both azole-susceptible and azole-resistant A. fumigatus isolates.[3][11] Notably, the MEC values for this compound remain low even against strains with elevated voriconazole MICs.[3][11] this compound also shows activity against several cryptic Aspergillus species, although its efficacy against A. alliaceus is limited.[3][11]

In Vivo and Clinical Data: Emerging Evidence

Preclinical In Vivo Studies: In a murine model of invasive aspergillosis, oral this compound demonstrated significant efficacy against both wild-type and azole-resistant strains of A. fumigatus.[12] Treatment with this compound led to increased mean survival rates and a significant reduction in fungal burden in the kidneys and serum galactomannan levels.[12] Another study investigating the combination of this compound with isavuconazole in a murine model of invasive pulmonary aspergillosis found synergistic or additive interactions in vitro.[13]

For voriconazole, murine infection models have shown that its efficacy is correlated with the in vitro MIC values.[14] In these models, voriconazole was particularly effective in prolonging survival and reducing the fungal load in infections caused by strains with MICs at or below the epidemiological cutoff value of 1 µg/ml.[14]

Clinical Trials: Clinical data directly comparing this compound and voriconazole for the primary treatment of invasive aspergillosis are still emerging.

  • This compound: The FURI study (NCT03059992), a Phase 3 open-label trial, is evaluating this compound in patients with fungal diseases that are refractory to or who are intolerant of standard antifungal therapy.[15][16] An interim analysis of this study included 11 patients with aspergillosis.[15] The SCYNERGIA study (NCT03672292), a Phase 2 trial, is specifically investigating the combination of this compound with voriconazole in patients with invasive aspergillosis.[17][18]

  • Voriconazole: Voriconazole is an established first-line therapy for invasive aspergillosis.[1][19] A prospective, open, multicenter trial demonstrated the efficacy of voriconazole in treating chronic pulmonary aspergillosis, with a global success rate of 32% at 6 months.[20] In a large randomized trial comparing voriconazole to amphotericin B for primary therapy of invasive aspergillosis, voriconazole demonstrated a superior response rate (52.8% vs. 31.6%) and improved survival.[21]

Experimental Protocols

The data presented in this guide are based on standardized and widely accepted experimental methodologies.

Antifungal Susceptibility Testing

G cluster_workflow Antifungal Susceptibility Testing Workflow start Isolate Aspergillus spp. from Clinical Specimen culture Culture and Identify Species start->culture inoculum Prepare Standardized Inoculum culture->inoculum microdilution Perform Broth Microdilution (CLSI M38 / EUCAST) inoculum->microdilution incubation Incubate at 35°C for 24-48 hours microdilution->incubation readout Visually Read MIC/MEC Endpoints incubation->readout data_analysis Calculate Geometric Mean, MIC/MEC50/90 readout->data_analysis

References

Comparative analysis of Ibrexafungerp's safety profile with other systemic antifungals in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical safety profile of ibrexafungerp, a first-in-class triterpenoid antifungal, with established systemic antifungal agents from the azole, echinocandin, and polyene classes. The information is compiled from publicly available preclinical study data to support research and drug development efforts.

Executive Summary

This compound exhibits a favorable preclinical safety profile, particularly concerning reproductive and developmental toxicity, where it shows a clear advantage over fluconazole. Preclinical studies have established No-Observed-Adverse-Effect Levels (NOAELs) for this compound in various toxicity assessments. While direct comparative preclinical studies with identical designs are limited, this guide synthesizes available data to offer a comparative perspective on the safety profiles of these critical antifungal agents.

Data Presentation: Comparative Toxicology Data

The following tables summarize key quantitative data from preclinical toxicology studies of this compound and comparator systemic antifungals.

Table 1: General and Repeat-Dose Toxicity

Antifungal AgentClassAnimal ModelDurationRoute of AdministrationKey Findings & NOAEL
This compound TriterpenoidRat13 weeksOralDegeneration of stomach glandular mucosa at high doses. NOAEL not explicitly stated in public documents, but toxicities were observed at doses resulting in plasma exposures many-fold higher than clinical exposure.[1]
Dog13 weeksOralNo stomach toxicity observed at the highest administered dose.[1]
Fluconazole AzoleRat28 daysOralDose-dependent elevations in liver enzymes (AST, ALT, ALP).[2]
Caspofungin EchinocandinN/AN/AN/AGenerally well-tolerated in preclinical studies.[3][4][5]
Amphotericin B (Lipid Complex) PolyeneRat31 daysIntravenousNo mortality or overt clinical signs of toxicity up to 10 mg/kg/day. Dose-related increases in relative kidney, liver, and spleen weights.[6]

Table 2: Reproductive and Developmental Toxicity

Antifungal AgentClassAnimal ModelStudy TypeKey Findings & NOAEL
This compound TriterpenoidRatFertility and Early Embryonic DevelopmentNo effects on mating or fertility. Reproductive NOAEL = 80 mg/kg/day.
RatEmbryo-Fetal DevelopmentMaternal NOAEL = 35 mg/kg/day. Developmental NOAEL = 50 mg/kg/day.
RabbitEmbryo-Fetal DevelopmentMaternal NOAEL = 10 mg/kg/day. Developmental NOAEL = 25 mg/kg/day.
RatPre- and Post-natal DevelopmentMaternal and Developmental NOAEL = 50 mg/kg/day.
Fluconazole AzoleRabbitEmbryo-Fetal DevelopmentMaternal weight gain impaired at all dose levels (5, 10, 20 mg/kg). Abortions at 75 mg/kg. No adverse fetal effects detected at lower doses.[7]
RatEmbryo-Fetal DevelopmentMaternal weight gain impaired and placental weights increased at 25 mg/kg.[7]
Caspofungin EchinocandinN/AN/AAnimal data indicates possible embryo-fetal toxicity.[8]
Amphotericin B PolyeneN/AN/AData not readily available in public preclinical studies.

Table 3: Genotoxicity and Carcinogenicity

Antifungal AgentClassGenotoxicityCarcinogenicity
This compound TriterpenoidNo mutagenic or clastogenic effects in a standard battery of in vitro and in vivo assays.Long-term carcinogenicity studies have been completed with no new safety findings reported.[9]
Fluconazole AzoleClastogenic and aneugenic in human lymphocytes in vitro, but not in mouse bone marrow in vivo.Data not readily available in public preclinical studies.
Caspofungin EchinocandinData not readily available in public preclinical studies.Data not readily available in public preclinical studies.
Amphotericin B PolyeneData not readily available in public preclinical studies.Data not readily available in public preclinical studies.

Experimental Protocols

The methodologies for the key preclinical toxicology studies cited in this guide generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

General Toxicology Studies (Repeat-Dose Toxicity)

These studies aim to characterize the toxicological profile of a substance following repeated administration.

  • Principle: The test substance is administered daily to animals (typically one rodent and one non-rodent species) for a specified period (e.g., 28 or 90 days).

  • Dose Selection: At least three dose levels are used: a high dose expected to produce some toxicity, a low dose expected to produce no adverse effects (to determine the NOAEL), and an intermediate dose.[10] A control group receives the vehicle only.

  • Parameters Monitored: Clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.

  • Guidelines: OECD Test Guideline for Repeated Dose 28-Day or 90-Day Oral Toxicity Study in Rodents (TG 407 or 408) and ICH S3A Note for Guidance on Toxicokinetics.[11][12]

Reproductive and Developmental Toxicity Studies

These studies are designed to evaluate the potential effects of a substance on reproductive function and development.

  • Fertility and Early Embryonic Development (OECD TG 414, 421): The test substance is administered to male and female animals before and during mating and to females during early pregnancy. Endpoints include effects on fertility, conception, and early embryonic development.[13][14][15]

  • Embryo-Fetal Developmental Toxicity (OECD TG 414): The test substance is administered to pregnant animals during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.[14]

  • Pre- and Post-natal Development (OECD TG 443): The test substance is administered to pregnant animals from implantation through lactation. The effects on the mothers and the growth, development, and reproductive function of the offspring are evaluated.[16]

experimental_workflow_reproductive_toxicity cluster_fertility Fertility & Early Embryonic Development cluster_embryofetal Embryo-Fetal Development cluster_prepostnatal Pre- and Post-natal Development premating Pre-mating Dosing mating Mating premating->mating gestation_early Early Gestation mating->gestation_early organogenesis Organogenesis Dosing fetal_exam Fetal Examination organogenesis->fetal_exam gestation_late Late Gestation Dosing lactation Lactation Dosing gestation_late->lactation offspring_eval Offspring Evaluation lactation->offspring_eval amphotericin_b_toxicity_pathway AmB Amphotericin B TLR2 Toll-like Receptor 2 (TLR2) AmB->TLR2 PLC Phospholipase C (PLC) TLR2->PLC PKC Protein Kinase C (PKC) PLC->PKC NFkB NF-κB Activation PKC->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines Toxicity Cellular Toxicity / Inflammation Cytokines->Toxicity azole_toxicity_pathway Azole Azole Antifungal CYP450 Mammalian CYP450 Inhibition Azole->CYP450 Mitochondria Mitochondrial Dysfunction Azole->Mitochondria Metabolism Altered Drug/Endogenous Substrate Metabolism CYP450->Metabolism Hepatotoxicity Hepatotoxicity Metabolism->Hepatotoxicity ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS ROS->Hepatotoxicity logical_relationship cluster_fungal_cell Fungal Cell cluster_mammalian_cell Mammalian Cell GlucanSynthase β-(1,3)-D-Glucan Synthase NoTarget No Primary Target OffTarget Potential Off-Target Effects This compound This compound This compound->GlucanSynthase Inhibition This compound->NoTarget This compound->OffTarget Caspofungin Caspofungin Caspofungin->GlucanSynthase Inhibition Caspofungin->NoTarget Caspofungin->OffTarget

References

Safety Operating Guide

Essential Safety and Handling of Ibrexafungerp in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling of Ibrexafungerp is paramount to ensure personal safety and maintain a secure laboratory environment. This guidance provides essential, immediate safety and logistical information, including procedural steps for personal protection and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound citrate is classified with several hazards that necessitate specific personal protective equipment to mitigate exposure risks. According to its Safety Data Sheet, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Therefore, a comprehensive approach to PPE is required.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or other appropriate materialTo prevent skin contact and irritation[1].
Body Protection Protective clothingLaboratory coat or gownTo protect skin from accidental spills or contact[1].
Eye and Face Protection Safety glasses with side shields or gogglesANSI Z87.1 certifiedTo prevent eye contact and serious eye irritation[1].
Face shieldRecommended when there is a risk of splashing[1].
Respiratory Protection NIOSH-approved respiratorUse in poorly ventilated areas or when dust/aerosol formation is likelyTo prevent respiratory tract irritation from inhaling dust or aerosols[1].
Safe Handling and Engineering Controls

Beyond personal protective equipment, proper handling procedures and engineering controls are critical for minimizing exposure to this compound.

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to control airborne dust or aerosols[1].

  • Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid compound[1].

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound[1].

Emergency Procedures

In the event of accidental exposure, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1].

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention[1].

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[1].

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Waste materials should be treated as hazardous chemical waste.

Visual Guidance for this compound Handling

The following workflow provides a logical sequence for ensuring safety when working with this compound.

PPE_Workflow_for_this compound cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_handling Handling & Disposal start Start: Handling this compound assess_risk Assess Task-Specific Risks (e.g., weighing, dissolving) start->assess_risk check_ventilation Verify Adequate Ventilation (Fume Hood Available?) assess_risk->check_ventilation wear_gloves Wear Chemical-Resistant Gloves check_ventilation->wear_gloves wear_clothing Wear Protective Clothing (Lab Coat) wear_gloves->wear_clothing wear_eye_protection Wear Eye/Face Protection (Goggles/Face Shield) wear_clothing->wear_eye_protection respirator_needed Respiratory Protection Needed? wear_eye_protection->respirator_needed wear_respirator Wear NIOSH-Approved Respirator respirator_needed->wear_respirator Yes proceed_handling Proceed with Handling respirator_needed->proceed_handling No wear_respirator->proceed_handling dispose Dispose of Waste Properly proceed_handling->dispose end End dispose->end

Caption: Workflow for PPE selection when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ibrexafungerp
Reactant of Route 2
Ibrexafungerp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.